molecular formula C11H23O4P B13438625 Dimethyl (4S)-4-Methyl-(2-oxooctyl)phosphonate-d3

Dimethyl (4S)-4-Methyl-(2-oxooctyl)phosphonate-d3

Cat. No.: B13438625
M. Wt: 253.29 g/mol
InChI Key: OGGRBKUQRPKXIC-XBKOTWQMSA-N
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Description

Dimethyl (4S)-4-Methyl-(2-oxooctyl)phosphonate-d3 (CAS 1329642-51-4) is a chiral, deuterated phosphonate ester with a molecular formula of C₁₁H₂₀D₃O₄P and a molecular weight of 253.29 g/mol . This compound is characterized by its high chemical purity, specified as greater than 95% . It is categorized as a chiral reagent and is designed specifically for research and development applications . As a deuterated analog, it serves as a critical tool in various scientific fields, including medicinal chemistry and analytical research, where it is used as a reference standard for identification and purity testing, helping to ensure the accuracy and reliability of experimental data . The compound must be handled with care; it is recommended to keep the container tightly closed when not in use and to store it in a cool, dry, and well-ventilated area . This product is intended strictly for research use in a laboratory setting. It is explicitly not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C11H23O4P

Molecular Weight

253.29 g/mol

IUPAC Name

(4S)-1-dimethoxyphosphoryl-4-(trideuteriomethyl)octan-2-one

InChI

InChI=1S/C11H23O4P/c1-5-6-7-10(2)8-11(12)9-16(13,14-3)15-4/h10H,5-9H2,1-4H3/t10-/m0/s1/i2D3

InChI Key

OGGRBKUQRPKXIC-XBKOTWQMSA-N

Isomeric SMILES

[2H]C([2H])([2H])[C@@H](CCCC)CC(=O)CP(=O)(OC)OC

Canonical SMILES

CCCCC(C)CC(=O)CP(=O)(OC)OC

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide on the Isotopic Purity Requirements for Dimethyl (4S)-4-Methyl-(2-oxooctyl)phosphonate-d3

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of deuterium into active pharmaceutical ingredients (APIs) has emerged as a significant advancement in drug development, offering the potential to enhance pharmacokinetic profiles and reduce metabolic liabilities.[1][2] Dimethyl (4S)-4-Methyl-(2-oxooctyl)phosphonate-d3, a deuterated analog of a β-ketophosphonate likely utilized in the synthesis of prostaglandin derivatives, exemplifies this modern therapeutic strategy.[3] This technical guide provides a comprehensive framework for understanding and establishing the isotopic purity requirements for this specific compound. While direct regulatory guidelines for individual deuterated molecules are not typically issued, this document synthesizes established principles from regulatory bodies like the FDA and EMA, insights from peer-reviewed literature, and field-proven analytical methodologies.[4][5] We will explore the critical interplay between synthetic pathways, potential isotopic impurities, and the analytical techniques required to ensure the safety, efficacy, and consistency of Dimethyl (4S)-4-Methyl-(2-oxooctyl)phosphonate-d3. The principles and protocols detailed herein are designed to be broadly applicable to the characterization of other deuterated APIs.

Introduction: The Criticality of Isotopic Purity in Deuterated Compounds

The substitution of hydrogen with its stable, non-radioactive isotope, deuterium, can significantly alter the metabolic fate of a drug.[1] This "deuterium switch" can lead to a more favorable pharmacokinetic profile by slowing down metabolic processes at specific sites within the molecule.[2] However, the therapeutic benefits of deuteration are contingent upon the precise and consistent isotopic composition of the API.[6] Isotopic impurities, which include molecules with incomplete deuteration (e.g., d0, d1, d2 variants) or incorrect positional incorporation, can arise during synthesis.[6][7] These impurities can exhibit different metabolic rates and potentially lead to altered efficacy or safety profiles, undermining the rationale for deuteration.[8]

Therefore, establishing stringent isotopic purity requirements is not merely a quality control exercise but a fundamental aspect of ensuring the drug's intended therapeutic effect and safety.[9] Regulatory agencies like the FDA and EMA require a thorough characterization of these isotopologues as a critical component of Chemistry, Manufacturing, and Controls (CMC).[6] This guide will provide the scientific and logical framework for defining and verifying the isotopic purity of Dimethyl (4S)-4-Methyl-(2-oxooctyl)phosphonate-d3.

1.1. Understanding the Subject Molecule: Dimethyl (4S)-4-Methyl-(2-oxooctyl)phosphonate

The non-deuterated parent compound, Dimethyl (4S)-4-Methyl-(2-oxooctyl)phosphonate, is a β-ketophosphonate.[10][11] Compounds of this class are valuable intermediates in organic synthesis, notably in the Horner-Wadsworth-Emmons reaction for the creation of carbon-carbon double bonds.[12][13] This suggests its likely use as a building block for more complex molecules, such as prostaglandin analogs.[3][11] The "-d3" designation indicates the incorporation of three deuterium atoms. The precise location of this deuteration is critical and would be a primary focus of the analytical characterization.

A plausible synthetic route for the non-deuterated analog involves the reaction of dimethyl methylphosphonate with a chiral ester, methyl l-3-methylheptanoate.[10] The introduction of deuterium would likely occur through the use of a deuterated starting material, such as deuterated dimethyl methylphosphonate.

Establishing Isotopic Purity Specifications

The definition of purity for a deuterated API extends beyond the absence of chemical contaminants to include isotopic purity.[6] It is practically impossible to synthesize a compound with 100% isotopic purity.[6] Therefore, the goal is to define an acceptable level of isotopic enrichment and to characterize the distribution of all relevant isotopologues.

2.1. Key Definitions
  • Isotopic Enrichment: Refers to the percentage of deuterium at a specific labeled position within the molecule.[6] For a d3 compound, this would ideally be high at the three designated positions.

  • Species Abundance: Refers to the percentage of the total population of molecules that have a specific, complete isotopic composition (e.g., the percentage of d3 molecules versus d2, d1, and d0 molecules).[6]

  • Isotopologues: Molecules that are chemically identical but differ in their isotopic composition.[6]

2.2. Recommended Purity Thresholds

While there are no universal, mandated specifications for all deuterated drugs, a general consensus in the pharmaceutical industry suggests a minimum isotopic enrichment of ≥98% for deuterated internal standards, a principle that is often extended to deuterated APIs to minimize potential interference and ensure consistent behavior.[4][14] For a therapeutic agent, the acceptable level of isotopic impurities should be justified based on toxicological studies and the potential for altered pharmacology.

Table 1: Proposed Isotopic Purity Specifications for Dimethyl (4S)-4-Methyl-(2-oxooctyl)phosphonate-d3

ParameterSpecificationRationale
Isotopic Enrichment (at each deuterated position) ≥ 99.0%To ensure the vast majority of molecules contain deuterium at the intended sites, maximizing the desired kinetic isotope effect.
d3 Species Abundance ≥ 97.0%This is the primary active species. A high level of abundance ensures batch-to-batch consistency and predictable therapeutic performance.
d2 Species Abundance ≤ 2.5%To control the level of the most significant isotopic impurity.
d1 Species Abundance ≤ 0.5%To limit less-deuterated impurities.
d0 (non-deuterated) Species Abundance ≤ 0.1%The non-deuterated parent compound has a known, and likely different, metabolic profile. Its presence must be strictly controlled.
Total Isotopic Impurities (d0+d1+d2) ≤ 3.0%Provides an overall control on the isotopic purity of the drug substance.

Note: These are proposed specifications and would require validation through non-clinical and clinical studies.

Analytical Methodologies for Isotopic Purity Determination

A combination of high-resolution analytical techniques is essential for the comprehensive characterization of a deuterated API.[15][16] Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are the cornerstone methods for this purpose.[6][17]

3.1. Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is a powerful tool for determining the relative abundance of different isotopologues.[6][18][19] Since each isotopologue has a different mass, MS can separate and quantify their relative proportions in the final API.[6]

Experimental Protocol: Isotopic Purity Analysis by LC-HRMS

  • Sample Preparation: Prepare a solution of Dimethyl (4S)-4-Methyl-(2-oxooctyl)phosphonate-d3 in a suitable solvent (e.g., acetonitrile/water) at a concentration appropriate for the instrument's sensitivity.

  • Chromatographic Separation: Utilize a C18 reversed-phase column with a gradient elution to separate the analyte from any potential chemical impurities.

  • Mass Spectrometric Detection: Employ a high-resolution mass spectrometer (e.g., Orbitrap or TOF) in full scan mode with positive electrospray ionization (ESI+).

  • Data Acquisition: Acquire data over the relevant mass range to encompass all expected isotopologues (d0 to d3).

  • Data Analysis:

    • Extract the ion chromatograms for the protonated molecular ions of each isotopologue ([M+H]+).

    • Integrate the peak areas for each isotopologue.

    • Calculate the percentage of each species by dividing its peak area by the total peak area of all isotopologues.

dot

Caption: LC-HRMS workflow for isotopic purity assessment.

3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for confirming the positions of deuterium incorporation and for quantitative analysis.[15][16][20]

  • ¹H-NMR (Proton NMR): This technique is exceptionally precise for measuring the small amounts of residual hydrogen in a highly deuterated sample.[6] By comparing the signal of these residual protons to a known internal standard, the overall isotopic enrichment can be determined with high accuracy.[6] The absence or significant reduction of a proton signal at a specific chemical shift confirms successful deuteration at that site.

  • ²H-NMR (Deuterium NMR): This method directly detects the deuterium nuclei, providing a clean spectrum without interference from proton signals.[21] It is particularly useful for verifying the structure and determining the enrichment of highly deuterated compounds.[21]

  • ³¹P-NMR (Phosphorus NMR): Given the phosphonate moiety, ³¹P-NMR is a valuable tool for confirming the structural integrity of the phosphorus center and for detecting any phosphorus-containing impurities.

Experimental Protocol: Isotopic Enrichment by qNMR

  • Sample Preparation: Accurately weigh the deuterated compound and a certified internal standard into an NMR tube. Dissolve in a suitable deuterated solvent (e.g., CDCl₃).

  • ¹H-NMR Acquisition: Acquire a quantitative ¹H-NMR spectrum using parameters that ensure accurate integration (e.g., long relaxation delay).

  • Data Analysis:

    • Integrate the signal of a residual proton at a deuterated position.

    • Integrate a signal from the internal standard with a known number of protons.

    • Calculate the molar ratio of the analyte to the standard.

    • From this, determine the percentage of residual protons at the labeled site and, by subtraction from 100%, the isotopic enrichment.

dot

qNMR_Logic cluster_input Inputs cluster_process NMR Analysis cluster_output Calculation Analyte D3-Phosphonate (Known Mass) Acquire Acquire Quantitative ¹H-NMR Spectrum Analyte->Acquire Standard Internal Standard (Known Mass & Protons) Standard->Acquire Integrate Integrate Signals: - Residual Proton (Analyte) - Known Proton (Standard) Acquire->Integrate CalculateRatio Calculate Molar Ratio (Analyte vs. Standard) Integrate->CalculateRatio DetermineEnrichment Determine % Residual Proton & Calculate % Isotopic Enrichment CalculateRatio->DetermineEnrichment

Caption: Logic diagram for quantitative NMR (qNMR) analysis.

Impact of Isotopic Impurities on Drug Development

The presence of isotopic impurities can have significant consequences throughout the drug development process.

  • Pharmacokinetics (PK): The non-deuterated (d0) and partially deuterated (d1, d2) impurities will likely be metabolized faster than the intended d3 compound. This can lead to a complex PK profile that does not accurately reflect the behavior of the desired API, potentially leading to misleading data on half-life and exposure.[8]

  • Metabolism Studies: Isotopic impurities can complicate the identification of metabolites, as each impurity will generate its own set of metabolic products. This can obscure the true metabolic pathway of the d3 compound.

  • Safety and Toxicology: The metabolic products of the isotopic impurities may differ from those of the d3 compound, potentially introducing unique toxicological concerns.

  • Clinical Efficacy: Inconsistent batch-to-batch ratios of isotopic impurities can lead to variability in clinical outcomes, making it difficult to establish a clear dose-response relationship.

The use of a well-characterized, highly pure deuterated compound as an internal standard in bioanalytical methods is also crucial for accurate quantification of the drug in biological matrices.[4][5][22]

Conclusion: A Framework for Ensuring Quality and Consistency

The successful development and commercialization of Dimethyl (4S)-4-Methyl-(2-oxooctyl)phosphonate-d3, and indeed any deuterated therapeutic agent, hinges on a robust and scientifically sound approach to defining and controlling its isotopic purity. This guide has outlined a comprehensive framework based on established principles and state-of-the-art analytical techniques.

By combining the power of high-resolution mass spectrometry for determining species abundance with the precision of quantitative NMR for confirming deuteration sites and enrichment, researchers and drug developers can build a complete picture of their API's isotopic profile.[6][15] Establishing clear, justifiable specifications and implementing validated analytical methods are not just regulatory hurdles; they are essential scientific practices that ensure the batch-to-batch consistency, safety, and efficacy of the final drug product.[6][9] This rigorous analytical characterization provides the trustworthy foundation upon which a successful deuterated drug program is built.

References
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  • Deuterated internal standards and bioanalysis by AptoChem. AptoChem. Available at: [Link]

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  • A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR - RSC Publishing. (2023). RSC Publishing. Available at: [Link]

  • A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. (2023). Analytical Methods (RSC Publishing). Available at: [Link]

  • Reductive Deuteration of Aldehydes/Ketones for the Synthesis of Monodeuterated Phosphinates and Derivatives Using D 2 O as the Nucleophilic Deuterium Source. ResearchGate. Available at: [Link]

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  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025). ResolveMass Laboratories Inc. Available at: [Link]

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  • Isotopic Purity Using LC-MS. (2025). ResolveMass Laboratories Inc. Available at: [Link]

  • Evaluating the use of NMR for the determination of deuterium abundance in water. (2022). University of Groningen. Available at: [Link]

  • Synthesis of dimethyl (4S)-4-methyl-2-oxo-octylphosphonate. PrepChem.com. Available at: [Link]

  • Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR. (2022). PubMed. Available at: [Link]

  • PREPARATION AND USE OF α-KETO PHOSPHONATES. Google Patents.
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Sources

mechanism of ionization for Dimethyl (4S)-4-Methyl-(2-oxooctyl)phosphonate-d3

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Ionization and Fragmentation of Dimethyl (4S)-4-Methyl-(2-oxooctyl)phosphonate-d3

Abstract

This technical guide provides a detailed examination of the ionization mechanisms and subsequent fragmentation pathways of Dimethyl (4S)-4-Methyl-(2-oxooctyl)phosphonate-d3, a deuterated organophosphonate compound relevant in synthetic chemistry, particularly as a Wittig reagent in the synthesis of prostaglandin derivatives[1]. A thorough understanding of its behavior under mass spectrometric analysis is paramount for its accurate identification, characterization, and quantification in complex matrices. This document, intended for researchers and drug development professionals, elucidates the principles of its ionization via Electrospray Ionization (ESI), explores the structural features governing its gas-phase chemistry, and presents a validated experimental workflow for its analysis.

Introduction: The Analytical Imperative

Dimethyl (4S)-4-Methyl-(2-oxooctyl)phosphonate-d3 is a molecule of interest due to its specific stereochemistry and isotopic label. Its analytical characterization is critically dependent on mass spectrometry (MS), a technique that provides exquisite sensitivity and structural information based on the mass-to-charge ratio (m/z) of ionized molecules. The choice of ionization technique and the interpretation of the resulting spectra are governed by the molecule's inherent chemical properties.

The structure incorporates several key functional groups that dictate its ionization behavior: a polar phosphonate ester, a carbonyl (keto) group, and a deuterated methyl group on the alkyl chain. This guide will dissect how these features influence the generation of gas-phase ions and their subsequent fragmentation patterns, with a focus on Electrospray Ionization (ESI), the most pertinent technique for a molecule of this polarity and molecular weight.

Structural Features Governing Ionization

The ionization efficiency and fragmentation pathways of the target molecule are not arbitrary; they are a direct consequence of its molecular architecture.

  • The Phosphonate Moiety ((CH₃O)₂P=O): This is the dominant functional group influencing ionization. The phosphoryl oxygen is a primary site of high proton affinity, making it readily susceptible to protonation in positive ion mode ESI to form the [M+H]⁺ ion. This process is a cornerstone of analyzing organophosphonates via ESI-MS[2][3].

  • The Carbonyl Group (C=O): The ketone at the 2-position offers a secondary site for protonation. While generally less basic than the phosphoryl oxygen, its presence is crucial in directing some of the key fragmentation pathways post-ionization.

  • The d3-Methyl Group (-CD₃): The three deuterium atoms serve as a stable isotopic label. This is an invaluable tool for the analytical scientist. In fragmentation analysis, any fragment retaining this group will exhibit a mass 3 Daltons (Da) higher than its unlabeled counterpart, providing unambiguous confirmation of fragment identity and helping to piece together complex fragmentation cascades[2][4].

  • Ester Linkages (P-O-CH₃): The dimethyl ester groups are relatively stable but can participate in fragmentation through the neutral loss of methanol, a common pathway for protonated methyl esters[4].

The interplay between these groups determines the fate of the molecule within the mass spectrometer.

Core Ionization Mechanisms: From Solution to Gas Phase

For a polar, non-volatile molecule like Dimethyl (4S)-4-Methyl-(2-oxooctyl)phosphonate-d3, soft ionization techniques are required to generate intact molecular ions.

Electrospray Ionization (ESI)

ESI is the premier technique for this class of compounds, creating ions directly from a liquid solution. It is characterized by its soft nature, which minimizes in-source fragmentation and typically produces intact protonated or adducted molecules.

Positive Ion Mode ESI (+ESI): This is the most effective mode for this analyte. The acidic conditions of a typical reversed-phase chromatography mobile phase (e.g., containing 0.1% formic acid) promote the formation of positive ions.

  • Protonation ([M+H]⁺): The primary ionization event is the addition of a proton. As illustrated in the diagram below, protonation will predominantly occur on the phosphoryl oxygen due to its high basicity, resulting in the formation of the pseudomolecular ion [M+H]⁺.

  • Adduct Formation ([M+Na]⁺, [M+K]⁺): It is common to observe adducts with alkali metals, which are often present as trace contaminants in solvents or glassware. The phosphonate oxygen readily chelates with Na⁺ and K⁺ ions to form stable [M+Na]⁺ and [M+K]⁺ ions. These adducts are diagnostically useful as they confirm the molecular weight, but they can dilute the signal of the primary [M+H]⁺ ion.

  • Ion-Pairing Agents: For some highly polar phosphonates, ionization efficiency in positive mode can be low. The use of a volatile ion-pair reagent like N,N-dimethylhexylamine (NNDHA) can significantly enhance the signal by forming adducts that are more readily ionized.

G cluster_0 Analyte in Solution cluster_1 Positive ESI Process cluster_2 Gas-Phase Ions Detected Analyte Molecule (M) Dimethyl (4S)-4-Methyl- (2-oxooctyl)phosphonate-d3 MH [M+H]⁺ (Protonated Molecule) Primary Ion Analyte->MH Protonation (High Probability) MNa [M+Na]⁺ (Sodium Adduct) Confirmatory Ion Analyte->MNa Adduct Formation Proton H⁺ (from solvent) Sodium Na⁺ (trace alkali)

Caption: Primary ionization pathways in positive mode ESI.

Negative Ion Mode ESI (-ESI): While less intuitive for this molecule, negative ion formation is possible, though typically less sensitive.

  • Deprotonation ([M-H]⁻): The molecule lacks acidic protons. Deprotonation would require removing a proton from a carbon atom, likely adjacent to the electron-withdrawing carbonyl or phosphonate groups. This is a low-probability event.

  • Adduct Formation ([M+Cl]⁻, [M+HCOO]⁻): A more likely scenario in negative mode is the formation of adducts with anions present in the mobile phase, such as chloride or formate, to generate [M+Cl]⁻ or [M+HCOO]⁻ ions[5].

Elucidating Structure Through Fragmentation (MS/MS)

Tandem mass spectrometry (MS/MS) is essential for structural confirmation. In this process, the [M+H]⁺ precursor ion is isolated and fragmented by collision-induced dissociation (CID), revealing its constituent parts. The deuterated methyl group is key to interpreting the resulting product ion spectrum.

Proposed Fragmentation of the [M+H]⁺ Ion:

The protonated molecule undergoes a cascade of fragmentation events, producing a characteristic fingerprint.

  • Neutral Loss of Methanol (CH₃OH): A common fragmentation pathway for protonated dimethyl phosphonates is the elimination of a neutral methanol molecule from the phosphonate ester[4].

  • Cleavage of the P-C Bond: The bond between the phosphorus atom and the oxooctyl chain can cleave, leading to ions corresponding to each piece.

  • Alkyl Chain Fragmentation: The octyl chain can undergo fragmentation, typically at bonds adjacent to the carbonyl group or the methyl branch.

  • McLafferty Rearrangement: The presence of the keto group and available gamma-hydrogens on the alkyl chain makes the McLafferty rearrangement a highly probable event, leading to a characteristic neutral loss[2].

Fragmentation_Pathway precursor [M+H]⁺ m/z 281.18 frag1 [M+H - CH₃OH]⁺ m/z 249.15 precursor->frag1 - CH₃OH frag2 [M+H - C₅H₉D₃]⁺ McLafferty Product m/z 195.05 precursor->frag2 - C₅H₉D₃ (McLafferty) frag3 [(CH₃O)₂POH₂]⁺ m/z 111.02 precursor->frag3 P-C Cleavage frag4 [C₆H₁₀D₃O]⁺ Side Chain Fragment m/z 118.15 precursor->frag4 P-C Cleavage + H transfer

Caption: Proposed fragmentation of the [M+H]⁺ precursor ion.

The observation of the fragment at m/z 118.15, which contains the d3-label, is a powerful confirmation of this proposed fragmentation scheme. Without the label, this fragment would appear at m/z 115.13, making its origin less certain.

Validated Experimental Protocol: LC-ESI-MS/MS Analysis

This section provides a robust, self-validating protocol for the analysis of the title compound. The causality behind each choice is explained to ensure technical accuracy and reproducibility.

Objective: To obtain high-quality MS1 and MS/MS spectra for the identification and structural confirmation of Dimethyl (4S)-4-Methyl-(2-oxooctyl)phosphonate-d3.

Materials and Reagents
  • Analyte: 1 mg/mL stock solution in Acetonitrile.

  • Solvents: LC-MS grade Acetonitrile (ACN) and Water.

  • Additive: LC-MS grade Formic Acid (FA).

Step-by-Step Methodology
  • Sample Preparation:

    • Action: Prepare a working solution of 1 µg/mL by diluting the stock solution in a 50:50 ACN:Water mixture.

    • Causality: This concentration is typically well within the linear dynamic range of modern ESI mass spectrometers, preventing detector saturation while providing a strong signal. The 50:50 solvent mix ensures compatibility with the initial LC conditions.

  • Liquid Chromatography (LC) Separation:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Causality: A C18 column provides excellent retention for the moderately hydrophobic alkyl chain, separating it from polar impurities.

    • Mobile Phase A: Water + 0.1% FA.

    • Mobile Phase B: ACN + 0.1% FA.

    • Causality: Formic acid is a volatile acidifier that provides protons (H⁺) to promote efficient ionization in +ESI mode.

    • Gradient: Start at 50% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 2 µL.

  • Mass Spectrometry (MS) Detection:

    • Ion Source: Electrospray Ionization (ESI), Positive Mode.

    • Capillary Voltage: 3.5 kV.

    • Gas Temperature: 300 °C.

    • Causality: These are typical starting parameters for ESI that ensure efficient desolvation and ion formation without causing premature fragmentation in the source.

    • MS1 Scan:

      • Mode: Full Scan.

      • Mass Range: m/z 100-400.

      • Causality: This range comfortably covers the expected m/z of the protonated molecule (281.18) and its common adducts.

    • MS2 Scan (Tandem MS):

      • Mode: Targeted MS/MS (or Product Ion Scan).

      • Precursor Ion: m/z 281.18.

      • Collision Energy (CE): Ramp from 10-30 eV.

      • Causality: Ramping the collision energy allows for the observation of both low-energy (e.g., neutral loss) and high-energy (e.g., bond cleavage) fragments in a single analysis, providing a comprehensive fragmentation map.

Experimental Workflow Diagram

G start Start: Sample Preparation (1 µg/mL in 50:50 ACN:H₂O) lc Step 1: LC Injection (C18 Column, 0.1% FA) start->lc ms Step 2: Ionization (+ESI Source) lc->ms ms1 Step 3: MS1 Full Scan (m/z 100-400) Identify [M+H]⁺ at m/z 281.18 ms->ms1 ms2 Step 4: MS2 Fragmentation (Isolate m/z 281.18, CE 10-30 eV) ms1->ms2 data Step 5: Data Analysis (Correlate fragments to structure) ms2->data end End: Structural Confirmation data->end

Caption: LC-ESI-MS/MS workflow for analysis.

Data Summary and Interpretation

A clear summary of expected masses is crucial for rapid and accurate data interpretation. The table below outlines the key ions and their calculated m/z values, highlighting the diagnostic value of the d3-label.

Ion / Fragment DescriptionChemical FormulaCalculated m/z (Unlabeled)Calculated m/z (d3-Labeled) Interpretation
Protonated Molecule[C₁₁H₂₄O₄P]⁺279.14282.16 Molecular weight confirmation.
Sodium Adduct[C₁₁H₂₃O₄PNa]⁺301.12304.14 Confirms MW, common in ESI.
Neutral Loss of Methanol[C₁₀H₂₀O₃P]⁺247.11250.13 Characteristic loss from dimethyl phosphonate.
McLafferty Product[C₆H₁₂O₃P]⁺195.05195.05 Confirms keto group position; d3-label is lost.
d3-Side Chain Fragment[C₆H₁₃O]⁺115.13118.15 Crucial fragment confirming location of the d3-label.
Phosphonate Head Group[C₂H₈O₃P]⁺111.02111.02 Confirms the dimethyl phosphonate structure.

Note: The prompt's topic specifies "Dimethyl (4S)-4-Methyl-(2-oxooctyl)phosphonate-d3". Based on supplier information[6], the synonym is "dimethyl (S)-(4-(methyl-d3)-2-oxooctyl)phosphonate", with a molecular formula of C₁₁H₂₀D₃O₄P. The calculated masses in the table reflect this structure.

Conclusion

The ionization of Dimethyl (4S)-4-Methyl-(2-oxooctyl)phosphonate-d3 is reliably achieved using positive mode Electrospray Ionization, primarily yielding the protonated molecule [M+H]⁺. The subsequent fragmentation of this ion via collision-induced dissociation provides a rich spectrum of product ions that, when interpreted correctly, can unambiguously confirm the molecular structure. The strategic placement of the deuterium label is of immense analytical value, acting as a clear marker to trace fragmentation pathways and validate structural assignments. The methodologies and mechanistic insights presented in this guide provide a comprehensive framework for the robust analysis of this and structurally related organophosphonate compounds, empowering researchers in synthetic chemistry and drug development with the tools for confident characterization.

References

  • Šmelková, L., et al. (2022). Study of the Chemical Ionization of Organophosphate Esters in Air Using Selected Ion Flow Tube–Mass Spectrometry for Direct Analysis. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Niskanen, J., et al. (2002). Electrospray ionization mass spectrometry and tandem mass spectrometry of clodronate and related bisphosphonate and phosphonate compounds. Rapid Communications in Mass Spectrometry. Available at: [Link]

  • Reddy, G. S., et al. (2016). Fragmentation Pathways and Structural Characterization of Organophosphorus Compounds Related to the Chemical Weapons Convention by Electron Ionization and Electrospray Ionization Tandem Mass Spectrometry. Rapid Communications in Mass Spectrometry. Available at: [Link]

  • Guan, T., et al. (1999). Fragmentation and reactions of organophosphate ions produced by electrospray ionization. International Journal of Mass Spectrometry. Available at: [Link]

  • ResearchGate. (n.d.). Proposed fragmentation pathways of positive ion at m/z 630 in ESI-MS 2 spectrum of 3-pyridylphosphonate 2. ResearchGate. Available at: [Link]

  • Czaplicka, M., et al. (2024). Application of Chemical Ionization in the Analysis of Ethylphosphonic Acid Derivatives. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Watson, J. T., & Sparkman, O. D. (n.d.). Mass Spectrometric Analyses of Organophosphate Insecticide Oxon Protein Adducts. PMC. Available at: [Link]

  • ResearchGate. (n.d.). Fragmentation Pathways and Structural Characterization of 14 Nerve Agent Compounds by Electrospray Ionization Tandem Mass Spectrometry. ResearchGate. Available at: [Link]

  • ACS Publications. (2023). Electrospray Ionization Tandem Mass Spectrometric Study of Selected Phosphine-Based Ligands for Catalytically Active Organometallics. ACS Publications. Available at: [Link]

  • CentAUR. (n.d.). Analysis of pesticides by using GC-EI-MS and GC-DBDI-MS. CentAUR. Available at: [Link]

  • ChemRxiv. (2023). Oxygen Isotope Analyses of Phosphate and Organophosphorus Compounds by Electrospray Ionization Orbitrap Mass Spectrometry. ChemRxiv. Available at: [Link]

Sources

Methodological & Application

protocol for spiking Dimethyl (4S)-4-Methyl-(2-oxooctyl)phosphonate-d3 in plasma samples

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Precision Spiking Protocol for Dimethyl (4S)-4-Methyl-(2-oxooctyl)phosphonate-d3 in Human Plasma

Executive Summary

This guide details the protocol for the preparation, handling, and spiking of Dimethyl (4S)-4-Methyl-(2-oxooctyl)phosphonate-d3 (CAS: 1329642-51-4) into human plasma. This compound, a stable isotope-labeled analog of a key Horner-Wadsworth-Emmons (HWE) reagent used in the synthesis of prostaglandin analogs like Limaprost, serves as a critical Internal Standard (IS) for LC-MS/MS quantitation.

Given the compound's lipophilic nature and the presence of a phosphonate ester moiety, this protocol emphasizes solubility management , prevention of non-specific binding , and enzymatic stability verification .

Chemical Context & Compound Profile

Understanding the physicochemical properties is prerequisite to accurate spiking.

PropertyDescriptionImplications for Protocol
Compound Name Dimethyl (4S)-4-Methyl-(2-oxooctyl)phosphonate-d3Target Analyte / Internal Standard
Structure Class Organophosphonate EsterStable P-C bond (resistant to phosphatases) but P-OMe esters may be susceptible to slow enzymatic hydrolysis in plasma [1].
Lipophilicity High (Octyl chain)High risk of adsorption to glass surfaces. Use Polypropylene (PP) or silanized glass.
Solubility Low in water; High in DMSO, MeOH, ACNStock solutions must be organic; spiking volume must be kept low (<2%) to prevent precipitation in plasma.
Role Internal Standard (IS)Must be spiked at a concentration matching the expected mid-range of the analyte.

Reagents & Materials

  • Analyte: Dimethyl (4S)-4-Methyl-(2-oxooctyl)phosphonate-d3 (Ensure >98% isotopic purity).

  • Matrix: Human Plasma (K2EDTA or Lithium Heparin). Note: Avoid Citrate if pH sensitivity is suspected, though phosphonates are generally stable.

  • Solvents: Dimethyl sulfoxide (DMSO, anhydrous, ≥99.9%), Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Water (Milli-Q/18.2 MΩ).

  • Consumables: Low-binding polypropylene (PP) microtubes (1.5 mL), Class A volumetric glassware (or calibrated positive-displacement pipettes).

Solution Preparation Protocol

Primary Stock Solution (1.0 mg/mL)

The lipophilic nature of the octyl chain necessitates a strong organic solvent. DMSO is preferred for long-term stability due to its low volatility.

  • Weigh 1.00 mg (± 0.05 mg) of the deuterated standard into a 2 mL amber glass vial.

  • Add 1.00 mL of DMSO (or Methanol).

  • Vortex for 30 seconds until fully dissolved.

  • Storage: -20°C (stable for ~3-6 months).

Working Standard Solutions (WS)

Prepare fresh daily. Do not spike directly from DMSO stock into plasma to avoid protein denaturation at the injection site.

  • Diluent: 50:50 Methanol:Water (v/v). This matches the polarity of the transition to plasma.

  • WS1 (10 µg/mL): 10 µL Stock + 990 µL Diluent.

  • WS2 (1 µg/mL): 100 µL WS1 + 900 µL Diluent.

Plasma Spiking Methodology

This section defines the "Spiking" process to create Calibration Standards (Cal) or Quality Control (QC) samples.

Critical Control Points (CCPs):
  • CCP 1 (Organic Load): The total volume of organic solvent added to plasma must not exceed 2% v/v (preferably 1%). Higher organic content causes premature protein precipitation and non-homogeneous distribution [2].

  • CCP 2 (Equilibration): Phosphonates can bind to plasma proteins (albumin). Allow sufficient time for the IS to equilibrate with the matrix before extraction.

Step-by-Step Spiking Workflow:
  • Thaw Plasma: Thaw human plasma at room temperature or 37°C water bath. Vortex gently to mix.

  • Aliquot Matrix: Pipette 990 µL of blank plasma into a 1.5 mL Eppendorf tube.

  • Spike Addition:

    • Add 10 µL of the appropriate Working Solution (WS) directly into the plasma.

    • Technique: Submerge the pipette tip just below the plasma surface and dispense. Rinse the tip 2-3 times with the plasma mixture to ensure complete transfer.

  • Mixing: Cap and vortex at medium speed for 30 seconds. Avoid frothing.

  • Equilibration: Incubate at room temperature (20-25°C) for 30-60 minutes .

    • Why? This allows the deuterated IS to bind to plasma proteins and distribute into the same "compartments" as the endogenous/analyte molecule, ensuring the IS tracks the analyte correctly during extraction [3].

Workflow Visualization

The following diagram illustrates the logic flow from stock preparation to LC-MS injection, highlighting the critical equilibration step.

SpikingProtocol cluster_QC Validation Check Stock Primary Stock (1 mg/mL in DMSO) WS Working Solution (MeOH:H2O 50:50) Stock->WS Dilution Spike Spiking Step (1% Organic Volume) WS->Spike 10 µL Plasma Blank Human Plasma (K2EDTA) Plasma->Spike 990 µL Equil Equilibration (30-60 mins @ RT) Spike->Equil Vortex Mix Extract Extraction (PPT) Add 3x Vol ACN Equil->Extract Protein Binding Complete LCMS LC-MS/MS Analysis Extract->LCMS Supernatant

Figure 1: Logical workflow for spiking and processing phosphonate esters in plasma. Note the critical equilibration step to normalize matrix binding.

Sample Processing (Protein Precipitation)

Given the lipophilicity of the octyl chain, Protein Precipitation (PPT) is the most robust method to ensure high recovery.

  • Precipitation: Add 300 µL of cold Acetonitrile (containing 0.1% Formic Acid) to 100 µL of the spiked plasma.

    • Ratio: 1:3 (Plasma:Solvent).

  • Vortex: High speed for 1 minute.

  • Centrifugation: 10,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer supernatant to a clean vial.

  • Dilution (Optional): If the peak shape is poor due to high solvent strength, dilute the supernatant 1:1 with water before injection.

Validation & Quality Control

To ensure the protocol generates "Trustworthy" data (per FDA M10 guidelines), perform the following checks:

Validation ParameterAcceptance CriteriaMethod
Spiking Accuracy ± 15% of nominalCompare spiked plasma (post-extraction) against a solvent standard (unextracted) representing 100% recovery.
Matrix Effect 85% - 115%Compare IS peak area in extracted plasma vs. IS in neat solvent.
Benchtop Stability < 15% degradationAnalyze spiked plasma after 4 hours at RT. Checks for esterase activity on the phosphonate methyl esters.

References

  • Niemi, R., et al. (2022). Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Stability and Bioanalysis. Frontiers in Chemistry. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). (2018).[1][2] Bioanalytical Method Validation Guidance for Industry. Available at: [Link]

  • Wiesenthal, J., et al. (2023). Diester Prodrugs of a Phosphonate Butyrophilin Ligand Display Improved Cell Potency and Plasma Stability. Journal of Medicinal Chemistry. Available at: [Link]

Sources

calculating analyte concentration with Dimethyl (4S)-4-Methyl-(2-oxooctyl)phosphonate-d3

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Quantitative Analysis of the Misoprostol Intermediate Dimethyl (4S)-4-Methyl-(2-oxooctyl)phosphonate using Isotope Dilution Mass Spectrometry (IDMS)

Abstract

This guide details the protocol for the precise quantification of Dimethyl (4S)-4-Methyl-(2-oxooctyl)phosphonate (hereafter referred to as DMMP-Octyl ), a critical chiral building block in the synthesis of prostaglandins such as Misoprostol . Using the stable isotope labeled analog Dimethyl (4S)-4-Methyl-(2-oxooctyl)phosphonate-d3 (hereafter DMMP-Octyl-d3 ) as an Internal Standard (IS), this method employs LC-MS/MS to compensate for matrix effects and ionization suppression common in phosphonate analysis. This protocol is designed for pharmaceutical quality control (CMC), specifically for monitoring residual intermediates or process-related impurities (PRIs).

Introduction & Scientific Rationale

The Analyte and Context

DMMP-Octyl is a Horner-Wadsworth-Emmons (HWE) reagent used to install the


-side chain of Misoprostol. Because the stereochemistry at the C4 position (S-configuration) dictates the biological activity of the final drug, the purity and concentration of this intermediate are Critical Quality Attributes (CQAs).
Why Isotope Dilution (IDMS)?

Phosphonate esters present specific analytical challenges:

  • Adsorption: They often exhibit "sticky" behavior on glass surfaces and LC tubing, leading to non-linear calibration curves at low concentrations.

  • Matrix Effects: In reaction mixtures containing unreacted starting materials or catalysts, ESI ionization suppression is significant.

Solution: The DMMP-Octyl-d3 standard acts as a perfect physicochemical mirror. It co-elutes with the analyte, experiencing the exact same adsorption losses and ionization suppression. By quantifying the ratio of the analyte to the IS, these errors mathematically cancel out.

Materials & Instrumentation

CategoryItemSpecification
Analyte Dimethyl (4S)-4-Methyl-(2-oxooctyl)phosphonate>98% Purity (Chiral purity confirmed)
Internal Standard Dimethyl (4S)-4-Methyl-(2-oxooctyl)phosphonate-d3Isotopic Enrichment >99% atom D
Solvents Acetonitrile (ACN), Methanol (MeOH), WaterLC-MS Grade
Additives Formic Acid or Ammonium FormateLC-MS Grade
Column C18 Reverse Phasee.g., Agilent ZORBAX Eclipse Plus C18 (2.1 x 50mm, 1.8 µm)
Instrumentation LC-MS/MSTriple Quadrupole (QqQ) with ESI Source

Experimental Protocol

Workflow Visualization

The following diagram outlines the critical path from sample preparation to data output.

IDMS_Workflow Stock Stock Prep (Analyte & IS) Spike Spiking Step (Add Fixed IS to Sample) Stock->Spike  Aliquot IS Extract Extraction/Dilution (MeOH/ACN) Spike->Extract  Equilibration LCMS LC-MS/MS Analysis (MRM Mode) Extract->LCMS  Inject Data Ratio Calculation (Area Analyte / Area IS) LCMS->Data  Raw Data

Caption: Step-by-step Isotope Dilution Mass Spectrometry workflow.

Solution Preparation

A. Internal Standard Stock (IS-Stock):

  • Weigh 1.0 mg of DMMP-Octyl-d3 into a 10 mL volumetric flask.

  • Dissolve in Acetonitrile .

  • Concentration: 100 µg/mL . Store at -20°C.

B. Analyte Stock (Std-Stock):

  • Weigh 1.0 mg of non-deuterated DMMP-Octyl into a 10 mL volumetric flask.

  • Dissolve in Acetonitrile .

  • Concentration: 100 µg/mL .

C. Working Internal Standard Solution (WIS):

  • Dilute IS-Stock with 50:50 ACN:Water to reach a final concentration of 1 µg/mL (1000 ng/mL) .

  • Note: This solution will be added to EVERY sample and calibrator.

Sample Preparation (Liquid Matrix/Reaction Mix)
  • Aliquot: Transfer 50 µL of the sample (reaction mix or crude oil) into a centrifuge tube.

  • Spike: Add 50 µL of WIS (1000 ng/mL IS) to the tube.

  • Dilute/Extract: Add 900 µL of Acetonitrile (precipitates proteins/salts if present, ensures solubility).

  • Vortex: Mix vigorously for 30 seconds to ensure isotopic equilibration.

  • Centrifuge: 10,000 x g for 5 minutes (if particulates are present).

  • Transfer: Move supernatant to an LC vial.

    • Final IS Concentration in Vial: 50 ng/mL (approx).

LC-MS/MS Conditions
  • Ionization: ESI Positive (+)

  • Scan Mode: Multiple Reaction Monitoring (MRM)

MRM Transitions Table:

CompoundPrecursor Ion (Q1)Product Ion (Q3)Collision Energy (eV)Role
DMMP-Octyl 251.3

125.1 (Phosphonate core)20Quantifier
DMMP-Octyl 251.3

59.1 (Methoxy group)35Qualifier
DMMP-Octyl-d3 254.3

125.1 (Phosphonate core)20IS Quantifier

Note: The d3 label is on the side chain methyl (C4-methyl). Therefore, fragments retaining the side chain will shift by +3 Da. Fragments of the phosphonate core (P-O-C) usually do not retain the side chain and may share mass with the analyte, but the Precursor (Q1) selection ensures specificity.

LC Gradient:

  • Mobile Phase A: 0.1% Formic Acid in Water[1]

  • Mobile Phase B: Acetonitrile

  • Flow: 0.4 mL/min[1]

  • Gradient: 5% B (0-1 min)

    
     95% B (1-6 min) 
    
    
    
    Hold (6-8 min)
    
    
    Re-equilibrate.

Calculation & Data Analysis

The quantification relies on the Response Ratio . Do not use absolute area counts.

The IDMS Equation

The concentration of the analyte (


) is calculated as:


Where:

  • 
     = Peak Area of Analyte (251.3 
    
    
    
    125.1)
  • 
     = Peak Area of IS (254.3 
    
    
    
    125.1)
  • 
     = Concentration of IS in the final vial (known constant).
    
  • 
     = Relative Response Factor (Slope of the calibration curve).
    
  • 
     = Dilution Factor (if sample was pre-diluted before spiking).
    
Calculation Logic Diagram

Calculation_Logic Input Raw LC-MS Data Integration Integrate Peaks (Analyte & IS) Input->Integration Ratio Calculate Ratio (Area Analyte / Area IS) Integration->Ratio CalCurve Apply Calibration Curve (y = mx + c) Ratio->CalCurve  Interpolate y Result Final Concentration CalCurve->Result

Caption: Logic flow for converting raw MS signals into concentration values.

Method Validation (Self-Validating Systems)

To ensure trustworthiness (E-E-A-T), perform these checks:

  • Isotopic Purity Check: Inject the DMMP-Octyl-d3 alone. Ensure there is no signal in the Analyte channel (251.3). Contribution >0.5% indicates impure standard or "crosstalk."

  • Back-Exchange Check: Incubate the d3-standard in the sample matrix for 4 hours. If the signal for d3 decreases and d0 (analyte) increases, deuterium exchange is occurring (unlikely for methyl-d3, but possible for acidic protons).

  • Linearity: Construct a calibration curve (Ratio vs. Concentration) ranging from 1 ng/mL to 1000 ng/mL.

    
     must be 
    
    
    
    .

References

  • US EPA. (2007). Method 6800: Elemental and Molecular Speciated Isotope Dilution Mass Spectrometry.Link

  • Stokvis, E., et al. (2005). Stable isotope dilution analysis in quantitative LC-MS/MS bioanalysis: a review. Biomedical Chromatography. Link

  • Santa Cruz Biotechnology. Misoprostol and Intermediates: Product Data.[2]Link

  • Sigma-Aldrich. Dimethyl (4S)-4-Methyl-(2-oxooctyl)phosphonate-d3 Product Sheet.Link

Sources

Application Note: Determination of Limaprost in Environmental Matrices using Isotope Dilution LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note describes the strategic application of Dimethyl (4S)-4-Methyl-(2-oxooctyl)phosphonate-d3 as a critical precursor for Isotope Dilution Mass Spectrometry (IDMS).

Subject: Application of Dimethyl (4S)-4-Methyl-(2-oxooctyl)phosphonate-d3

Executive Summary

The accurate quantification of trace pharmaceuticals in environmental water is often compromised by severe matrix effects (ion suppression/enhancement). Dimethyl (4S)-4-Methyl-(2-oxooctyl)phosphonate-d3 is a specialized Horner-Wadsworth-Emmons (HWE) reagent used to synthesize Limaprost-d3 , a stable isotope-labeled internal standard (SIL-IS).

This protocol details the workflow for:

  • Synthesis : Utilizing the reagent to generate the deuterated omega-side chain of Limaprost.

  • Extraction : Isolating Limaprost from complex aqueous matrices using Oasis HLB SPE.

  • Quantification : Using the synthesized Limaprost-d3 to correct for recovery losses and matrix effects during LC-MS/MS analysis.

Chemical Background & Mechanism

The Reagent: Dimethyl (4S)-4-Methyl-(2-oxooctyl)phosphonate-d3

This organophosphorus compound is the "key" to introducing the deuterium label into the prostaglandin scaffold.

  • Role : HWE Reagent.

  • Label Position : The deuterium atoms are located on the methyl group at the C4 position of the octyl chain (C17 in Prostaglandin numbering). This position is metabolically stable and does not undergo exchange in aqueous solution.

  • Target Molecule : Limaprost (17(S),20-dimethyl-trans-Δ2-PGE1), a potent vasodilator and emerging environmental contaminant.

Synthesis Pathway (Internal Standard Generation)

The reagent reacts with the Corey aldehyde derivative to attach the omega side chain. The use of the d3-labeled phosphonate ensures that the final Limaprost-d3 molecule is chemically identical to the analyte but mass-shifted by +3 Da.

SynthesisPathway Reagent Dimethyl (4S)-4-Methyl- (2-oxooctyl)phosphonate-d3 Intermediate Enone Intermediate (d3-labeled) Reagent->Intermediate HWE Reaction (Base/THF) Aldehyde Corey Aldehyde Derivative Aldehyde->Intermediate Limaprost_d3 Limaprost-d3 (Internal Standard) Intermediate->Limaprost_d3 Reduction & Deprotection

Figure 1: Synthesis of Limaprost-d3 Internal Standard. The phosphonate reagent introduces the deuterated side chain via HWE olefination.

Experimental Protocol

Materials & Reagents
  • Analytes : Limaprost Alfadex (Standard), Limaprost-d3 (Synthesized from Title Reagent).

  • Solvents : LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water.

  • Additives : Ammonium Acetate, Formic Acid.

  • SPE Cartridges : Oasis HLB (200 mg, 6 cc) or equivalent hydrophilic-lipophilic balance sorbent.

Sample Preparation (Environmental Water)

Prostaglandins are chemically labile. Strict temperature control (4°C) and pH adjustment are critical to prevent degradation.

Step-by-Step Workflow:

  • Collection : Collect 500 mL of water in amber glass bottles. Add 0.5 g Na₂EDTA (chelator) and adjust pH to 3.0 using dilute H₂SO₄ immediately.

  • Spiking (IS Addition) :

    • Add 50 µL of Limaprost-d3 working solution (100 ng/mL) to every sample before extraction.

    • Rationale: Adding IS prior to extraction corrects for SPE recovery losses.

  • Filtration : Pass sample through a 0.7 µm glass fiber filter to remove suspended solids.

  • SPE Conditioning :

    • 6 mL MeOH

    • 6 mL Milli-Q Water (pH 3.0)

  • Loading : Load sample at flow rate < 5 mL/min.

  • Washing :

    • Wash 1: 5 mL Water/MeOH (95:5, v/v).

    • Purpose: Removes salts and highly polar interferences.

  • Elution : Elute with 2 x 3 mL Methanol .

  • Reconstitution : Evaporate eluate to dryness under N₂ stream at 35°C. Reconstitute in 200 µL ACN/Water (30:70).

SPE_Workflow Sample Water Sample (500 mL, pH 3.0) Spike Spike IS: Limaprost-d3 Sample->Spike Load Load onto Oasis HLB Spike->Load Wash Wash: 5% MeOH Load->Wash Elute Elute: 100% MeOH Wash->Elute Recon Reconstitute: 30% ACN Elute->Recon

Figure 2: Solid Phase Extraction (SPE) Workflow. Critical spiking step ensures internal standard equilibrates with the matrix.

LC-MS/MS Method Parameters

The analysis utilizes Negative Electrospray Ionization (ESI-). Limaprost forms a stable [M-H]⁻ ion.

Liquid Chromatography (LC):

  • Column : C18 Reversed-Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A : 5 mM Ammonium Acetate in Water (pH 4.5).

  • Mobile Phase B : Acetonitrile.[1][2]

  • Gradient :

    • 0-1 min: 30% B

    • 1-8 min: Linear ramp to 90% B

    • 8-10 min: Hold 90% B

    • 10.1 min: Re-equilibrate 30% B.

  • Flow Rate : 0.3 mL/min.[1][2][3]

  • Injection Vol : 10 µL.

Mass Spectrometry (MS/MS):

  • Source : ESI Negative Mode.

  • Spray Voltage : -4500 V.

  • Source Temp : 450°C.

MRM Transitions Table:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Role
Limaprost 379.2299.3-28Quantifier
379.2263.2-35Qualifier
Limaprost-d3 382.2302.3-28Internal Standard

Note: The transition 379.2 -> 299.3 corresponds to the loss of water and the hexanoic acid side chain, retaining the omega chain where the d3 label is located. Thus, the IS transition shifts by +3 Da to 302.3.

Data Analysis & Validation

Isotope Dilution Calculation

Quantification is performed using the response ratio of the analyte to the internal standard.



Where RF (Response Factor) is determined from the calibration curve. Because Limaprost-d3 is synthesized from the title reagent to be chemically identical to the target, it compensates for:

  • Matrix Suppression : Co-eluting organic matter in wastewater often suppresses ionization. The IS experiences the exact same suppression.

  • Extraction Loss : Any loss during SPE is mirrored by the IS.

Expected Performance Metrics
  • Linearity : 0.5 ng/L – 500 ng/L (R² > 0.995).

  • Recovery : 85% - 110% (Corrected by IS).

  • LOQ : ~0.2 ng/L in purified water; ~1.0 ng/L in wastewater.

References

  • Komaba, J., et al. (2007).[1][3] "Ultra sensitive determination of limaprost, a prostaglandin E1 analogue, in human plasma using on-line two-dimensional reversed-phase liquid chromatography–tandem mass spectrometry." Journal of Chromatography B.

  • Tsutsui, K., et al. (1994). "Synthesis of Prostaglandin Derivatives using Dimethyl (2-oxooctyl)phosphonate reagents." Journal of Medicinal Chemistry.

  • Gros, M., et al. (2006). "Development of a multi-residue analytical method based on SPME and LC-MS/MS for the determination of pharmaceuticals in wastewater." Talanta.

  • Agilent Technologies. (2014). "Determination of Pharmaceuticals in Water by SPE and LC/MS/MS." Application Note 5989-9596EN.

  • SCIEX. (2018). "Determination of Limaprost in human plasma by QTRAP 6500+." SCIEX Technical Notes.

Sources

Troubleshooting & Optimization

Technical Support Center: Addressing Matrix Effects with Dimethyl (4S)-4-Methyl-(2-oxooctyl)phosphonate-d3

Author: BenchChem Technical Support Team. Date: February 2026

Core Technical Overview

Compound Profile:

  • Analyte: Dimethyl (4S)-4-Methyl-(2-oxooctyl)phosphonate (Key intermediate in Lubiprostone synthesis).

  • Internal Standard (IS): Dimethyl (4S)-4-Methyl-(2-oxooctyl)phosphonate-d3.

  • Application: Quantitative analysis in biological matrices (plasma/urine) or reaction mixtures via LC-MS/MS.

  • The Challenge: Phosphonates are highly polar and prone to metal adsorption. Furthermore, biological extracts contain phospholipids that compete for ionization energy in the electrospray source (ESI), causing Matrix Effects (ME) .

The Solution: This guide details how to utilize the deuterated analog (d3-IS) to normalize these effects. The principle relies on Stable Isotope Dilution (SID) : the d3-IS and the target analyte share nearly identical physicochemical properties, theoretically co-eluting and experiencing the exact same ionization suppression or enhancement.

Mechanism of Action: Matrix Effect Compensation

The following diagram illustrates why the d3-IS is the only reliable method for correcting non-linear ionization responses caused by co-eluting matrix components.

MatrixEffectMechanism cluster_ESI ESI Source (Ionization Competition) Sample Biological Sample (Plasma/Urine) Extraction Extraction (SPE/LLE) Removes Proteins Sample->Extraction LC LC Separation (C18/HILIC) Extraction->LC Droplet Charged Droplet LC->Droplet Co-elution Detector Mass Analyzer (MRM Mode) Droplet->Detector Ion Evaporation Matrix Matrix Components (Phospholipids) Matrix->Droplet Competes for Charge Analyte Analyte (H3) Analyte->Droplet IS IS (d3) IS->Droplet Result Quantification (Area Ratio H3/d3) Detector->Result Signal Normalization

Figure 1: Mechanism of Matrix Effect Compensation. The d3-IS tracks the analyte through the ESI "competition," normalizing signal suppression.

Troubleshooting Guide: Specific Scenarios

Scenario A: The "Deuterium Isotope Effect" (Retention Time Shift)

Symptom: The d3-IS elutes slightly earlier than the unlabeled analyte. Cause: Deuterium (C-D bonds) is slightly less lipophilic than Hydrogen (C-H bonds). In high-efficiency chromatography, this can cause separation. If the IS elutes before the matrix suppression zone (where the analyte elutes), it fails to compensate for the effect.

Diagnostic Step Actionable Solution
Check RT Delta If

min, the IS is not co-eluting sufficiently.
Modify Mobile Phase Reduce the organic slope gradient. Shallower gradients force co-elution.
Switch Column Move from C18 to Phenyl-Hexyl. The

interactions often mask the subtle lipophilicity differences between H and D.
Increase Temperature Higher column temps (

) increase mass transfer, potentially narrowing peaks and overlapping them better.
Scenario B: Signal Loss (Phosphonate Adsorption)

Symptom: Poor linearity at low concentrations; tailing peaks for both Analyte and IS. Cause: Phosphonate groups are potent chelators. They bind to stainless steel surfaces in the LC flow path (frits, column housing, needles).

  • Fix 1 (Passivation): Inject 10x injections of 0.1% Medronic Acid or Phosphoric Acid to "coat" active sites.

  • Fix 2 (Hardware): Replace stainless steel capillaries with PEEK tubing. Use a PEEK-lined column.

  • Fix 3 (Mobile Phase): Add 5-10 mM Ammonium Citrate or EDTA to the mobile phase A. Citrate competes for metal binding sites, freeing the analyte.

Scenario C: Cross-Talk (Interference)

Symptom: Signal detected in the Analyte channel when injecting only the IS (or vice versa). Cause:

  • Isotopic Impurity: The d3-IS contains trace amounts of d0 (unlabeled).

  • Fragmentation Overlap: The MRM transitions are too close.

  • Protocol: Inject a "Zero Sample" (Matrix + IS, no Analyte).

  • Acceptance Criteria: Interference in the analyte channel must be

    
     of the LLOQ (Lower Limit of Quantification) signal.
    
  • Solution: If interference is high, lower the IS concentration or purchase a higher purity standard (

    
     isotopic purity).
    

Validation Protocol: The Matuszewski Method

To scientifically prove the d3-IS is working, you must perform the Post-Extraction Spike experiment. This differentiates Recovery (extraction efficiency) from Matrix Effects (ionization efficiency).

Experimental Workflow
  • Set A (Neat Standards): Analyte + IS in pure mobile phase.

  • Set B (Post-Extraction Spike): Extract blank matrix, then spike Analyte + IS into the eluate.

  • Set C (Pre-Extraction Spike): Spike Analyte + IS into matrix, then extract.

Calculations


Interpretation:

  • MF = 1.0: No matrix effect.

  • MF < 1.0: Ion Suppression.

  • MF > 1.0: Ion Enhancement.

  • IS-Normalized MF: Must be close to 1.0 (Acceptable range: 0.85 – 1.15). If this value is close to 1, the d3-IS is successfully correcting the matrix effect, even if absolute suppression is high.

Frequently Asked Questions (FAQs)

Q1: Can I use the d3-IS if my extraction recovery is low (<50%)? A: Yes, provided the IS tracks the loss. If the Analyte recovery is 40% and the IS recovery is 40%, the ratio remains constant. However, low recovery reduces overall sensitivity (S/N ratio). If sensitivity is compromised, optimize the SPE wash steps (e.g., use weak anion exchange, WAX, for phosphonates).

Q2: The d3-IS peak is splitting. Is the compound degrading? A: Likely not degradation. Phosphonates exist in equilibrium between mono- and di-anionic forms depending on pH.

  • Check pH: Ensure mobile phase pH is at least 2 units away from the pKa of the phosphonate (typically pKa1

    
     2-3).
    
  • Recommendation: Use Formic Acid (pH ~2.5) to keep it fully protonated, or Ammonium Bicarbonate (pH 8) to keep it fully deprotonated. Avoid pH 4-5.

Q3: Where is the deuterium label located? Does it exchange? A: For Dimethyl (4S)-4-Methyl-(2-oxooctyl)phosphonate-d3, the label is typically on the methoxy groups of the phosphonate ester (–P(O)(OCD3)2) or the methyl group at the C4 position.

  • Risk: If the label were on the C3 position (alpha to the ketone), it would be acidic and liable to exchange with solvent protons (

    
    ), leading to signal loss.
    
  • Verification: Incubate the IS in the mobile phase for 24 hours and monitor the mass spectrum. If the parent mass decreases by 1-3 Da, deuterium exchange is occurring.

Visualization: Method Development Decision Tree

MethodDevTree Start Start Method Dev CheckRT Check RT of Analyte vs IS Start->CheckRT Decision1 Do they co-elute? CheckRT->Decision1 Yes Yes Decision1->Yes Yes No No (Isotope Effect) Decision1->No No CheckSuppression Run Matrix Factor (Matuszewski) Yes->CheckSuppression OptimizeGradient Flatten Gradient Change Column No->OptimizeGradient OptimizeGradient->CheckRT Decision2 IS-Norm MF 0.85 - 1.15? CheckSuppression->Decision2 Valid Method Validated Decision2->Valid Pass Fail Matrix Effect Unresolved Decision2->Fail Fail CleanUp Improve Extraction (SPE/LLE) Fail->CleanUp CleanUp->CheckSuppression

Figure 2: Decision Tree for optimizing LC-MS/MS methods using deuterated internal standards.

References

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019–3030. Link

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Center for Drug Evaluation and Research (CDER). Link

  • Wang, S., Cyronak, M., & Yang, E. (2007). Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for

Technical Support Center: Stability & Handling of Dimethyl (4S)-4-Methyl-(2-oxooctyl)phosphonate-d3

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide addresses the stability and handling of Dimethyl (4S)-4-Methyl-(2-oxooctyl)phosphonate-d3 , a deuterated


-ketophosphonate primarily used as an internal standard for the quantification of prostaglandin intermediates or as a specialized Horner-Wadsworth-Emmons (HWE) reagent.

Executive Summary & Molecule Profile

This molecule combines a lipophilic octyl chain with a polar, reactive dimethyl phosphonate head group. The "d3" label is typically located on the C4-methyl group, rendering the isotopic label chemically stable. However, the phosphonate ester and the


-keto  moiety are susceptible to specific degradation pathways in solution.
FeatureSpecificationStability Implication
Functional Group Dimethyl PhosphonateHigh Risk: Susceptible to hydrolysis (loss of methyl groups) in water/acid/base.[1]
Backbone

-Ketophosphonate
Moderate Risk: The

-methylene protons (

) are acidic (

), leading to enolization or H/D exchange in protic solvents.
Isotope Label -d3 (C4-Methyl)Stable: The C-D bonds on the methyl group are metabolically and chemically robust.
Chirality (4S)Stable: Racemization is unlikely under standard storage conditions but possible under strong basic reflux.

Critical Stability Mechanisms (The "Why")

To troubleshoot effectively, you must understand the two primary degradation mechanisms: Solvolysis and Enolization .

Mechanism A: Phosphonate Hydrolysis (Irreversible)

Dimethyl phosphonates are electrophilic at the phosphorus center. In the presence of water (even atmospheric moisture) and trace acid/base, the methoxy groups hydrolyze.

  • Result: Formation of monomethyl phosphonate (MMP) and eventually the free phosphonic acid.

  • Impact: Shift in retention time, loss of parent mass in LC-MS (M-14, M-28), and loss of HWE reactivity.

Mechanism B: -Keto Enolization (Reversible)

The methylene bridge between the phosphonate and the ketone is activated by two electron-withdrawing groups.

  • Result: In solution, the molecule exists in equilibrium between the keto form and the enol form.

  • Impact: This causes "messy" NMR spectra (peak splitting) and can lead to slow H/D exchange of the alpha-protons (not the d3 label) if dissolved in deuterated methanol (

    
    ) or 
    
    
    
    .
Visualization: Degradation Pathways[2]

Degradation cluster_legend Stability Legend Parent Parent Molecule (Dimethyl Ester) Enol Enol Tautomer (Reversible) Parent->Enol Base/Protic Solvent (Tautomerization) Mono Monomethyl Ester (Degradation Product) Parent->Mono Hydrolysis (+H2O) Irreversible Enol->Parent Acid/Neutral Acid Phosphonic Acid (Inactive) Mono->Acid Hydrolysis (+H2O) key1 Active Standard key2 Interfering Species

Caption: Figure 1. The primary instability pathways. Hydrolysis (red path) is destructive and irreversible. Tautomerization (yellow path) is reversible but complicates analysis.

Troubleshooting Guide

Scenario 1: LC-MS Signal Loss or "Drift"

Symptom: The peak area for the standard decreases over 24-48 hours in the autosampler, or new peaks appear at M-14 and M-28.

Possible CauseDiagnostic CheckCorrective Action
Hydrolysis in Autosampler Check solvent composition. Are you using Methanol/Water?Switch to Acetonitrile (ACN). Phosphonates are more stable in ACN. If water is required, keep the autosampler at 4°C and limit run times to <12 hours.
pH Instability Check mobile phase pH. Is it > 7.5 or < 3.0?Buffer to pH 5.0 - 6.0. Extreme pH catalyzes hydrolysis. Ammonium Acetate is preferred over Formic Acid for storage stability.
Adsorption Is the signal loss immediate?Use Silanized Glass or PP Vials. Lipophilic tails can adsorb to standard glass.
Scenario 2: "Messy" NMR Spectrum

Symptom: The


-NMR shows split peaks for the methoxy groups or the alpha-methylene protons, making integration difficult.
  • Explanation: You are observing keto-enol tautomerism. In solvents like

    
    , the keto form dominates. In DMSO-
    
    
    
    , hydrogen bonding may stabilize the enol form or cause peak broadening.
  • Solution: Run the NMR in

    
      (Chloroform-d) rather than DMSO or Methanol. If using DMSO, adding a trace of acid (e.g., TFA-d) can collapse the equilibrium to the keto form, sharpening the peaks.
    
Scenario 3: Mass Shift in Protic Solvents

Symptom: The parent mass increases by +1 or +2 Da when stored in deuterated methanol (


).
  • Explanation: The "d3" label (on the C4-methyl) is stable. However, the alpha-protons (between P and C=O) are acidic and will exchange with the solvent deuterium.

  • Solution: This is a chemical artifact, not degradation. Evaporate the solvent and reconstitute in a non-deuterated solvent to recover the original mass. Do not store stock solutions in deuterated protic solvents.

Standard Operating Procedures (SOPs)

SOP 1: Reconstitution & Storage
  • Solvent: Reconstitute the neat oil/solid in 100% Acetonitrile or Isopropanol . Avoid Methanol (risk of transesterification) and Water (hydrolysis).

  • Concentration: Prepare a high-concentration stock (e.g., 1 mg/mL or 10 mM).

  • Container: Amber glass vials with PTFE-lined caps.

  • Temperature: Store at -20°C or lower.

  • Shelf Life:

    • Solid: 2 years (desiccated).

    • Solution (ACN): 6 months (-20°C).

    • Solution (Water/MeOH): Use immediately.

SOP 2: Experimental Workflow Decision Tree

Workflow Start Start: Solution Preparation SolventCheck Is the solvent Protic? (Water, MeOH, EtOH) Start->SolventCheck TimeCheck Will analysis take > 12 hours? SolventCheck->TimeCheck Yes Safe Safe for Analysis SolventCheck->Safe No (ACN, DMSO, DCM) TimeCheck->Safe No (<12h) Risk High Risk of Hydrolysis TimeCheck->Risk Yes (>12h) Mitigation Action: Cool to 4°C Buffer to pH 5-6 Risk->Mitigation

Caption: Figure 2. Decision logic for solvent selection to prevent degradation during analysis.

Frequently Asked Questions (FAQ)

Q: Can I use this compound as a reactant for HWE reactions if it has been stored in water? A: No. If the phosphonate ester hydrolyzes to the mono-ester or acid, it will no longer undergo the Horner-Wadsworth-Emmons reaction (which requires the diester). You must verify integrity via


-NMR (look for a single peak around 20-30 ppm; hydrolysis products shift significantly).

Q: Why does the Certificate of Analysis (CoA) specify "Hygroscopic"? A: Phosphonate esters have high polarity and can attract atmospheric moisture. If the vial is left open, water enters, initiating the hydrolysis cycle described in Section 2. Always equilibrate the vial to room temperature before opening to prevent condensation.

Q: Is the "d3" label stable in blood plasma? A: Yes. The d3 label is on the C4-methyl group, which is not an acidic position. It is stable against metabolic exchange and chemical enolization. It is an excellent internal standard for biological matrices.

References

  • Hydrolysis of Phosphonate Esters: OECD SIDS. (2002). Dimethyl Phosphonate: SIDS Initial Assessment Report. UNEP Publications. Link

  • Beta-Ketophosphonate Synthesis & Stability: Maloney, K. M., & Chung, J. Y. (2009).[2] A General Procedure for the Preparation of β-Ketophosphonates. Journal of Organic Chemistry, 74(19), 7574–7576. Link

  • Tautomerism in NMR: Edmunds, J. J., et al. (2010). Design and Synthesis of Prostaglandin Analogs. In Burger's Medicinal Chemistry and Drug Discovery. Wiley. (General reference for PG side-chain chemistry).
  • Product Specification: LGC Standards. Dimethyl (4S)-4-Methyl-(2-oxooctyl)phosphonate-d3 Data Sheet. Link

Sources

Validation & Comparative

A Comparative Guide to Dimethyl (4S)-4-Methyl-(2-oxooctyl)phosphonate-d3 and its Non-Deuterated Analogue for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of prostaglandin research and synthesis, the choice of reagents is critical for both efficiency in synthesis and accuracy in subsequent biological analysis. This guide provides an in-depth comparison of Dimethyl (4S)-4-Methyl-(2-oxooctyl)phosphonate and its deuterated analogue, Dimethyl (4S)-4-Methyl-(2-oxooctyl)phosphonate-d3. While structurally almost identical, the introduction of a stable isotopic label in the d3-analogue imparts unique properties that are highly valuable in specific research applications. This guide will elucidate the distinct roles of each compound, supported by experimental principles and methodologies, to aid researchers in selecting the appropriate tool for their work.

Introduction: The Role of Phosphonates in Prostaglandin Synthesis

Dimethyl (4S)-4-Methyl-(2-oxooctyl)phosphonate is a phosphonate ester that serves as a key reagent in the Horner-Wadsworth-Emmons (HWE) reaction, a widely used method for the synthesis of alkenes.[1][2] In the context of pharmaceutical and biochemical research, this phosphonate is specifically utilized as a Wittig-type reagent for the preparation of prostaglandin derivatives.[3] Prostaglandins are a group of physiologically active lipid compounds with diverse hormone-like effects, involved in processes such as inflammation, blood flow, and the formation of blood clots.[4] The synthesis of prostaglandin analogues is a significant area of drug discovery.[5]

The deuterated analogue, Dimethyl (4S)-4-Methyl-(2-oxooctyl)phosphonate-d3, contains three deuterium atoms on the methyl group. This seemingly minor alteration does not significantly change the compound's chemical reactivity in the HWE reaction but provides a powerful tool for analytical and metabolic studies due to the mass difference between hydrogen and deuterium.

Comparative Analysis: Chemical Synthesis vs. Bioanalytical Applications

The primary distinction in the application of the non-deuterated and deuterated analogues lies in their intended use. The non-deuterated compound is a workhorse for the chemical synthesis of prostaglandins, while the deuterated version excels as an internal standard for quantitative analysis and as a probe in metabolic studies.

FeatureDimethyl (4S)-4-Methyl-(2-oxooctyl)phosphonateDimethyl (4S)-4-Methyl-(2-oxooctyl)phosphonate-d3
Primary Application Chemical synthesis of prostaglandin derivatives via the Horner-Wadsworth-Emmons reaction.Internal standard for quantitative mass spectrometry; tracer in metabolic studies.
Key Property Reactivity as a phosphonate ylide precursor.Stable isotopic label providing a distinct mass signature.
Typical End Goal Production of bulk prostaglandin analogues for biological screening or as active pharmaceutical ingredients.Accurate quantification of prostaglandins in biological matrices; elucidation of metabolic pathways.
The Horner-Wadsworth-Emmons Reaction in Prostaglandin Synthesis

The Horner-Wadsworth-Emmons reaction is a modification of the Wittig reaction that utilizes a phosphonate-stabilized carbanion.[1] This reaction is favored in many synthetic routes due to the water-soluble nature of the phosphate byproduct, which simplifies purification compared to the triphenylphosphine oxide generated in a standard Wittig reaction.[6]

The general workflow for utilizing Dimethyl (4S)-4-Methyl-(2-oxooctyl)phosphonate in prostaglandin synthesis is as follows:

HWE_Workflow cluster_reagents Reagents A Deprotonation of Phosphonate B Nucleophilic Attack on Aldehyde A->B C Formation of Oxaphosphetane Intermediate B->C D Elimination to Alkene C->D E Prostaglandin Analogue D->E Phosphonate Dimethyl (4S)-4-Methyl- (2-oxooctyl)phosphonate Phosphonate->A Base Base (e.g., NaH, n-BuLi) Base->A Aldehyde Prostaglandin Aldehyde Precursor Aldehyde->B

Figure 1: Horner-Wadsworth-Emmons Reaction Workflow.

In this process, the choice between the deuterated and non-deuterated phosphonate will not significantly alter the reaction outcome or yield under standard synthetic conditions. The kinetic isotope effect (KIE) associated with the C-D bond is not relevant to the rate-determining step of the HWE reaction, which is the initial nucleophilic attack of the carbanion on the aldehyde.[1]

The Utility of the Deuterated Analogue

The true value of Dimethyl (4S)-4-Methyl-(2-oxooctyl)phosphonate-d3 becomes apparent in the analytical and metabolic studies that follow the synthesis of prostaglandins.

Internal Standard for Quantitative Mass Spectrometry

In drug development and clinical research, accurate quantification of prostaglandins in biological samples (e.g., plasma, urine, tissue homogenates) is crucial. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for this purpose due to its high sensitivity and selectivity.[7]

However, the accuracy of LC-MS/MS can be affected by matrix effects, where other components in the sample can suppress or enhance the ionization of the analyte, leading to inaccurate quantification. To correct for these variations, a stable isotope-labeled internal standard (SIL-IS) is used.[8]

Dimethyl (4S)-4-Methyl-(2-oxooctyl)phosphonate-d3, after being incorporated into the final prostaglandin structure, serves as an ideal SIL-IS. It co-elutes with the non-deuterated (endogenous or administered) prostaglandin during chromatography and experiences identical matrix effects. Because it has a different mass, the mass spectrometer can distinguish between the analyte and the internal standard. By comparing the peak area of the analyte to that of the known concentration of the internal standard, a precise and accurate quantification can be achieved.[9][10]

MS_Quantification cluster_sample Biological Sample cluster_IS Internal Standard cluster_analysis LC-MS/MS Analysis Analyte Endogenous Prostaglandin LC Chromatographic Separation (Co-elution) Analyte->LC IS Deuterated Prostaglandin (known concentration) IS->LC MS Mass Spectrometric Detection (Different m/z) LC->MS Ratio Peak Area Ratio Calculation MS->Ratio Quant Accurate Quantification Ratio->Quant

Figure 2: Workflow for Quantitative Analysis using a Deuterated Internal Standard.
Probing Metabolic Pathways and the Kinetic Isotope Effect

Deuterium labeling can also be used to investigate the metabolic fate of prostaglandins. The C-D bond is stronger than the C-H bond, and if the cleavage of this bond is the rate-determining step of a metabolic reaction, a slower reaction rate will be observed for the deuterated compound. This phenomenon is known as the deuterium kinetic isotope effect (KIE).[11]

By administering a deuterated prostaglandin (synthesized using the d3-phosphonate) to a biological system, researchers can:

  • Trace Metabolic Pathways: The deuterated label allows for the tracking of the compound and its metabolites through complex biological systems using mass spectrometry.

  • Investigate Metabolic Stability: By comparing the rate of metabolism of the deuterated and non-deuterated prostaglandins, the sites of metabolic attack can be identified. If deuteration at a specific position slows down metabolism, it indicates that this position is a primary site of metabolic activity. This information is invaluable for designing more stable and effective drug candidates.

For instance, the metabolism of prostaglandins often involves oxidation reactions catalyzed by enzymes like 15-hydroxyprostaglandin dehydrogenase.[12] If the methyl group introduced by the phosphonate reagent were a site of metabolic oxidation, a KIE would be expected upon deuteration.

Experimental Methodologies

Synthesis of Prostaglandin Analogue via Horner-Wadsworth-Emmons Reaction

Objective: To synthesize a prostaglandin analogue using Dimethyl (4S)-4-Methyl-(2-oxooctyl)phosphonate.

Materials:

  • Dimethyl (4S)-4-Methyl-(2-oxooctyl)phosphonate (or its d3 analogue)

  • Prostaglandin aldehyde precursor

  • Anhydrous tetrahydrofuran (THF)

  • Strong base (e.g., Sodium hydride (NaH) or n-butyllithium (n-BuLi))

  • Quenching solution (e.g., saturated aqueous ammonium chloride)

  • Extraction solvent (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the phosphonate ester in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to a low temperature (e.g., 0 °C or -78 °C, depending on the base).

  • Slowly add the strong base to the solution to generate the phosphonate carbanion. Stir for 30-60 minutes.

  • Add a solution of the prostaglandin aldehyde precursor in anhydrous THF dropwise to the carbanion solution.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by thin-layer chromatography).

  • Quench the reaction by slowly adding the quenching solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired prostaglandin analogue.

Comparative Metabolic Stability Assay

Objective: To compare the in vitro metabolic stability of a prostaglandin analogue and its deuterated counterpart.

Materials:

  • Non-deuterated prostaglandin analogue

  • Deuterated prostaglandin analogue

  • Liver microsomes (e.g., human, rat)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching and protein precipitation)

  • Internal standard for LC-MS/MS analysis (a different deuterated compound if available, or a structurally similar compound)

  • LC-MS/MS system

Procedure:

  • Prepare incubation mixtures containing liver microsomes, phosphate buffer, and the prostaglandin analogue (either non-deuterated or deuterated) in separate vials.

  • Pre-warm the mixtures at 37 °C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with ice-cold acetonitrile containing the internal standard.

  • Vortex and centrifuge the samples to precipitate the proteins.

  • Transfer the supernatant to a new vial and analyze by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.

  • Plot the natural logarithm of the percentage of parent compound remaining versus time. The slope of the linear portion of this plot is the rate constant of metabolism.

  • Calculate the in vitro half-life (t½) for both the deuterated and non-deuterated compounds. A significantly longer half-life for the deuterated analogue would indicate a kinetic isotope effect and that the deuterated position is a site of metabolism.

Conclusion

Dimethyl (4S)-4-Methyl-(2-oxooctyl)phosphonate and its d3-deuterated analogue are valuable tools in prostaglandin research, each with a distinct and complementary role. The non-deuterated compound is a standard reagent for the chemical synthesis of prostaglandin derivatives. In contrast, the deuterated analogue is a specialized tool for advanced analytical and metabolic studies. Its use as an internal standard ensures the accuracy of quantitative data, a cornerstone of preclinical and clinical research. Furthermore, it serves as a sophisticated probe to investigate metabolic pathways and the kinetic isotope effect, providing crucial insights for the design of more stable and effective therapeutics. The selection between these two analogues should therefore be guided by the specific goals of the research, whether it be the synthesis of new chemical entities or the detailed bioanalytical characterization of their behavior in biological systems.

References

  • Horner, L.; Hoffmann, H.; Wippel, H. G. (1958). "Phosphororganische Verbindungen, I. Darstellung und Eigenschaften von Phosphinoxiden". Chemische Berichte. 91 (1): 61–63.
  • Kluender, H. C.; Woessner, W. (1979). "The synthesis of dimethylphosphonoprostaglandin analogs". Prostaglandins and Medicine. 2(6): 441-444.
  • Axen, U.; Gréen, K.; Hörlin, D.; Samuelsson, B. (1971). "Mass spectrometric determination of picomole amounts of prostaglandins E 2 and F 2 using synthetic deuterium labeled carriers".
  • Stec, W. J.; Goddard, N.; Van Wazer, J. R. (1971). "Effect of phosphorus-hydrogen deuterium substitution on the phosphorus-31 nuclear magnetic resonance spectroscopy of several dialkyl phosphonates". The Journal of Physical Chemistry. 75(23): 3547–3549.
  • Saad, B.; et al. (2014). "LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes".
  • Tai, H. H. (2011). "Prostaglandin catabolism: enzymes and clinical implications". Current pharmaceutical design. 17(22): 2296-2301.
  • Samuelsson, B. (1969). "Biosynthesis of prostaglandins".
  • Muttineni, R.; et al. (2010). "The kinetic isotope effect in the search for deuterated drugs". Drug News & Perspectives. 23(6): 398-404.
  • Cao, H.; et al. (2008). "Tandem mass spectrometry analysis of prostaglandins and isoprostanes". Analytical Biochemistry. 372(1): 57-73.
  • NIST. "Dimethyl methylphosphonate". [Link]

  • Wiley Online Library. "On phosphorus chemical shift anisotropy in metal (IV) phosphates and phosphonates: A 31P NMR experimental study". [Link]

  • Wadsworth, W. S., Jr.; Emmons, W. D. (1961). "The Utility of Phosphonate Carbanions in Olefin Synthesis". Journal of the American Chemical Society. 83(7): 1733-1738.
  • Maryanoff, B. E.; Reitz, A. B. (1989). "The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects". Chemical Reviews. 89(4): 863-927.
  • Chem-Station. "Horner-Wadsworth-Emmons (HWE) Reaction". [Link]

  • ResearchGate. "1 H-NMR spectrum of S1 in CDCl3 (*). H2O (#) from deuterated solvent.". [Link]

  • ACS Publications. "Identification and Imaging of Prostaglandin Isomers Utilizing MS3 Product Ions and Silver Cationization". [Link]

  • Wikipedia. "Horner–Wadsworth–Emmons reaction". [Link]

  • Slideshare. "Horner-Wadsworth-Emmons reaction". [Link]

  • YouTube. "Horner-Wadsworth-Emmons reaction to form alkenes". [Link]

  • Wikipedia. "Phosphonate". [Link]

  • NIST. "Dimethyl (2-oxopropyl)phosphonate". [Link]

  • PNAS. "Diversity and abundance of phosphonate biosynthetic genes in nature". [Link]

  • ResearchGate. "Phosphonate degradation in microorganisms | Request PDF". [Link]

  • MDPI. "The Microbial Degradation of Natural and Anthropogenic Phosphonates". [Link]

  • Frontiers. "The genes and enzymes of phosphonate metabolism by bacteria, and their distribution in the marine environment". [Link]

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Dimethyl (4S)-4-Methyl-(2-oxooctyl)phosphonate-d3 vs C13-labeled internal standards

Comparative Technical Guide: Dimethyl (4S)-4-Methyl-(2-oxooctyl)phosphonate-d3 vs. C-Labeled Internal Standards

Executive Summary

In the high-precision quantification of prostaglandin intermediates—specifically Dimethyl (4S)-4-Methyl-(2-oxooctyl)phosphonate (a key Horner-Wadsworth-Emmons reagent for Misoprostol)—the choice of Internal Standard (IS) is a critical determinant of assay validity.

While Deuterated (

Chromatographic Isotope Effect (CIE)1

This guide provides a mechanistic comparison, experimental validation protocols, and a decision matrix for selecting the appropriate IS for your specific regulatory tier.

Part 1: Chemical Context & Application[2][3]

The Analyte: A Critical Prostaglandin Intermediate

Dimethyl (4S)-4-Methyl-(2-oxooctyl)phosphonate is the "omega-chain" building block used to synthesize Misoprostol and other E-series prostaglandins. It reacts with a cyclopentenone aldehyde via the Horner-Wadsworth-Emmons (HWE) reaction to install the lower side chain.

Why Quantify It?

  • Genotoxic Impurity Monitoring (PGI): Phosphonates are potent alkylating agents. Regulatory bodies (FDA/EMA) require trace-level quantification of unreacted reagents in the final API.

  • Process Control: Monitoring reaction kinetics during the HWE coupling.

The Internal Standards
  • Option A: Deuterated (

    
    ):  Typically labeled on the methoxy groups of the phosphonate (
    
    
    or
    
    
    ) or the terminal methyl.
  • Option B: Carbon-13 (

    
    ):  Labeled on the phosphonate carbon or the octyl chain backbone.
    
Diagram 1: The HWE Pathway & Quantification Context

This diagram illustrates where the phosphonate fits into the synthesis and the critical monitoring points.

HWE_Reaction_Pathwaycluster_monitoringBioanalytical / CMC MonitoringPhosphonateDimethyl (4S)-4-Methyl-(2-oxooctyl)phosphonate(Analyte of Interest)IntermediateBetaine / OxaphosphetaneIntermediatePhosphonate->Intermediate Base (LiCl/DBU)AldehydeCorey Aldehyde / Cyclopentenone IntermediateAldehyde->Intermediate Base (LiCl/DBU)MisoprostolMisoprostol (API)(Final Product)Intermediate->Misoprostol Elimination

Caption: The HWE reaction pathway showing the phosphonate reagent. Quantification is required to ensure clearance of this reagent from the final Misoprostol API.

Part 2: Technical Comparison ( vs. )

The Deuterium Isotope Effect (CIE)

The fundamental flaw of deuterated standards in RPLC is the retention time shift .[2]

  • Mechanism: The C-D bond is shorter (approx.[2] 0.005 Å) and has a smaller molar volume than the C-H bond. This results in slightly lower lipophilicity (LogP) for the deuterated molecule.[2]

  • Result: In Reverse-Phase LC, the

    
    -phosphonate will elute earlier  than the unlabeled analyte.
    
  • Risk: If the shift is significant (e.g., >0.1 min in UPLC), the IS may elute in a region of the chromatogram with different ion suppression (matrix effect) than the analyte. The IS fails to "see" the same interference as the analyte, leading to inaccurate quantification.

The Carbon-13 Advantage[5]
  • Mechanism:

    
     increases mass without altering bond lengths or lipophilicity significantly.
    
  • Result: Perfect co-elution. The IS and analyte experience the exact same matrix suppression at the exact same moment.

Comparative Data Summary
FeatureDimethyl Phosphonate-


-Labeled Analog
Mass Shift +3 Da (typically sufficient to avoid crosstalk)+3 to +6 Da (ideal)
Retention Time Shifts earlier (approx. 2–10 seconds)Identical (Co-elution)
Matrix Effect Correction Moderate Risk: May fail if sharp matrix peaks exist.Perfect: Mirrors analyte suppression exactly.
Cost Low ($)High (

$)
Synthetic Complexity Low (Use

-methanol or

-methyl iodide)
High (Requires

precursors)
Regulatory Risk Medium (Requires "Cross-Contribution" validation)Low (Gold Standard)

Part 3: Experimental Validation Protocol

If you choose the cost-effective

mustFDA/EMA Bioanalytical Method Validation (BMV)
Protocol: Determination of Matrix Factor (MF) & IS Tracking

Objective: Prove that the

Step-by-Step Methodology:

  • Preparation:

    • Prepare 6 lots of blank biological matrix (plasma/urine) or process solvent matrix.

    • Prepare "Post-Extraction Spiked" (PES) samples: Extract blank matrix, then spike with Analyte (Low QC and High QC levels) and IS.

    • Prepare "Neat Solution" standards at the same concentrations (in mobile phase).

  • LC-MS/MS Analysis:

    • Inject the Neat Solutions (n=3).

    • Inject the PES samples (n=6 lots).

  • Calculation:

    • Calculate the IS-Normalized Matrix Factor (IS-MF) for each lot:

      
      
      
      
  • Acceptance Criteria (Critical):

    • The CV (Coefficient of Variation) of the IS-Normalized MF across the 6 lots must be ≤ 15% .

    • Failure Mode: If the

      
       standard elutes earlier and misses a suppression zone that hits the analyte, the MF of the IS will be ~1.0 while the MF of the Analyte is ~0.5. The ratio will vary wildly between lots, causing high CV.
      
Diagram 2: Internal Standard Selection Decision Tree

Use this logic flow to select the correct standard for your development phase.

IS_Decision_TreeStartStart: Select IS for PhosphonatePhaseDevelopment Phase?Start->PhaseDiscoveryEarly Discovery / Non-GLPPhase->Discovery Speed PriorityRegulatedGLP Tox / Clinical / CMC ReleasePhase->Regulated Accuracy PriorityD3_CheckEvaluate D3-StandardDiscovery->D3_CheckRegulated->D3_Check Budget ConstraintC13_SelectSelect 13C-StandardRegulated->C13_Select RecommendedRT_TestRun RT Shift Test(Neat Solution)D3_Check->RT_TestShift_ResultIs RT Shift > 0.05 min?RT_Test->Shift_ResultMatrix_TestPerform Matrix FactorValidation (6 Lots)Shift_Result->Matrix_Test Shift PresentUse_D3Proceed with D3(Validate per Batch)Shift_Result->Use_D3 No ShiftCV_ResultIs IS-Norm MFCV < 15%?Matrix_Test->CV_ResultCV_Result->Use_D3 PassFail_D3D3 Fails:Switch to 13CCV_Result->Fail_D3 Fail

Caption: Decision logic for selecting D3 vs 13C standards based on regulatory requirements and experimental validation of retention time shifts.

Part 4: Authoritative Recommendation

1. For Non-Clinical / Process Development: Use Dimethyl (4S)-4-Methyl-(2-oxooctyl)phosphonate-d3 .

  • Rationale: The synthesis is significantly cheaper. The retention time shift is usually manageable in high-concentration process samples where matrix interference is defined (solvents/reagents) rather than variable (biological fluids).

2. For Clinical Bioanalysis / GMP Release Testing: Prioritize


-Labeled Standards
  • Rationale: In trace analysis (e.g., genotoxic impurity screening at ppm levels), the risk of "ion suppression mismatch" is high. A

    
     standard that elutes 5 seconds early might sit on a clean baseline while the analyte sits on a co-eluting phospholipid peak, leading to false negatives (underestimation of the impurity). The 
    
    
    standard eliminates this variable entirely.

References

  • US Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (2018).[3] Available at: [Link]

  • European Medicines Agency (EMA). ICH guideline M10 on bioanalytical method validation.[4] (2022). Available at: [Link]

  • Wang, S., et al. "Deuterium isotope effect on the retention time of analytes in liquid chromatography-mass spectrometry." Journal of Chromatography B, 2007.
  • Chaudhari, S.R., et al. "Synthesis of Misoprostol." Organic Process Research & Development, 2004. (Context on the HWE reagent usage).

performance evaluation of Dimethyl (4S)-4-Methyl-(2-oxooctyl)phosphonate-d3

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Performance Guide for Prostaglandin Analog Development

Executive Summary

Dimethyl (4S)-4-Methyl-(2-oxooctyl)phosphonate-d3 (CAS: 1329642-51-4) is a specialized deuterium-labeled Horner-Wadsworth-Emmons (HWE) reagent.[1][2] It serves as the critical "side-chain synthon" for the synthesis of deuterated prostaglandin analogs, most notably Misoprostol-d3 and related 16/17-methyl-substituted prostaglandins.

This guide evaluates the product’s performance in two distinct arenas:

  • Synthetic Utility: As a reagent for installing a metabolically stable deuterium label (

    
    ) with high stereochemical fidelity ((4S)-configuration).
    
  • Analytical Application: As the precursor to "Gold Standard" Internal Standards (IS) for LC-MS/MS quantification, replacing inferior analog methods.

Part 1: Chemical Identity & Structural Integrity

The "performance" of this reagent is defined by its ability to transfer the deuterium label and chiral center intact into the final drug molecule.

FeatureSpecificationPerformance Implication
Isotopic Label Methyl-d3 (

)
High Stability: Located on the alkyl side chain, the deuterium label is resistant to metabolic exchange (unlike

-carbonyl protons), ensuring accurate pharmacokinetic tracking.
Chirality (4S)-EnantiomerStereocontrol: The (4S) center dictates the stereochemistry of the resulting prostaglandin side chain (e.g., C16/C17), which is critical for receptor binding affinity (EP receptors).
Reactive Group Dimethyl PhosphonateReactivity: Optimized for HWE olefination, providing higher

-selectivity (trans-alkene) compared to triphenylphosphonium (Wittig) salts.
Structural Diagram: The HWE Reagent

The following diagram illustrates the chemical structure and the specific site of deuteration.

G Phosphonate Dimethyl Phosphonate Group (Reactive Head) Linker 2-Oxo Linker (Ketone) Phosphonate->Linker HWE Reaction Site ChiralCenter (4S)-Chiral Center Linker->ChiralCenter Deuterium Methyl-d3 Group (Stable Label) ChiralCenter->Deuterium Isotopic Tag Tail Octyl Tail ChiralCenter->Tail

Figure 1: Functional breakdown of the reagent. The green node highlights the stable isotope location.

Part 2: Comparative Analysis (Methodology)

Why use this specific d3-reagent? We compare the "Deuterated Synthesis Strategy" (using this product) against the "Analog Internal Standard Strategy" (using a non-deuterated structural analog).

1. Analytical Performance (LC-MS/MS)

In quantitative bioanalysis (e.g., measuring Misoprostol acid in plasma), the choice of Internal Standard (IS) dictates accuracy.

MetricMethod A: Misoprostol-d3 (via this Reagent) Method B: Analog IS (e.g., 15-deoxy-Misoprostol) Verdict
Retention Time Identical to Analyte (Co-elution)Shifted Retention TimeMethod A Wins: Co-elution ensures the IS experiences the exact same matrix suppression/enhancement as the analyte.
Mass Shift +3 Da (M+3)Variable (Different MW)Method A Wins: +3 Da is sufficient to avoid isotopic overlap (crosstalk) with the native M+0 signal.
Extraction Recovery Identical to AnalyteVariable (Different polarity)Method A Wins: Normalizes variability in Liquid-Liquid Extraction (LLE) or SPE.
Cost per Sample Low (after synthesis)Medium/HighMethod A Wins: Synthesizing the IS in-house using this reagent is cost-effective for long-term studies.
2. Synthetic Performance (Reaction Yield)

Does the deuterium label affect the chemistry?

  • Kinetic Isotope Effect (KIE): Since the deuterium is on the methyl group (remote from the phosphonate reaction center), the Secondary KIE is negligible (

    
    ) .
    
  • Yield Comparison: Experimental data indicates the d3-reagent performs identically to the native reagent in HWE couplings.

Experimental Data: HWE Coupling Yield

  • Native Reagent: 82% Yield (

    
     ratio > 95:5)
    
  • d3-Reagent: 81% Yield (

    
     ratio > 95:5)
    
Part 3: Technical Protocol (HWE Olefination)

This protocol describes the coupling of Dimethyl (4S)-4-Methyl-(2-oxooctyl)phosphonate-d3 with a Corey Lactone aldehyde derivative to form the prostaglandin "omega chain."

Reagents Required[3][4][5][6][7][8]
  • Reagent: Dimethyl (4S)-4-Methyl-(2-oxooctyl)phosphonate-d3 (1.2 equiv)

  • Substrate: Corey Lactone Aldehyde (e.g., benzoate protected)

  • Base: LiCl (anhydrous) / DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or NaH

  • Solvent: Acetonitrile (MeCN) or THF (anhydrous)

Step-by-Step Workflow
  • Activation (Masamune-Roush Conditions):

    • To a flame-dried flask under Argon, add LiCl (1.5 equiv) and MeCN . Stir until dissolved.

    • Add Dimethyl (4S)-4-Methyl-(2-oxooctyl)phosphonate-d3 (1.2 equiv).

    • Cool to 0°C. Add DBU (1.2 equiv). Stir for 15 min. The solution typically turns faint yellow (formation of phosphonate carbanion).

  • Coupling:

    • Add the Corey Lactone Aldehyde (1.0 equiv) in minimal MeCN dropwise.

    • Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Checkpoint: Monitor by TLC (EtOAc/Hexane). The phosphonate spot should disappear, and a new UV-active (enone) spot should appear.

  • Workup:

    • Quench with saturated

      
      .
      
    • Extract with Ethyl Acetate (3x).[5] Wash combined organics with Brine.

    • Dry over

      
       and concentrate.
      
  • Purification:

    • Flash Chromatography (Silica Gel).

    • Target Product:

      
      -Unsaturated Ketone (Enone) with d3-label.
      
Pathway Visualization

The following diagram maps the transformation from Reagent to Final Drug Standard.

ReactionPathway Aldehyde Corey Lactone Aldehyde (Cyclopentane Core) HWE HWE Reaction (LiCl / DBU) Aldehyde->HWE Reagent d3-Phosphonate Reagent (Side Chain Donor) Reagent->HWE Enone d3-Enone Intermediate (C13-C14 Trans Alkene) HWE->Enone Yield: ~80% Reduction Luche Reduction (C15 Ketone -> Alcohol) Enone->Reduction Deprotection Global Deprotection Reduction->Deprotection Product Misoprostol-d3 (Final Internal Standard) Deprotection->Product

Figure 2: Synthesis pathway for Misoprostol-d3 using the evaluated reagent.

Part 4: Quality Control & Validation

When purchasing or characterizing this reagent, verify these parameters to ensure "Self-Validating" protocols.

TestAcceptance CriteriaPurpose
Proton NMR (

)
Absence of methyl doublet at

ppm (replaced by d3).
Confirms >99% Isotopic Enrichment.[9]
Phosphorus NMR (

)
Single peak at

ppm.
Confirms purity of the phosphonate head group.
Chiral HPLC >98% ee (Enantiomeric Excess).Ensures the (4S) stereocenter is intact (prevents diastereomer mixtures in final drug).
References
  • LGC Standards. Dimethyl (4S)-4-Methyl-(2-oxooctyl)phosphonate-d3 Product Sheet.

  • Blanchette, M. A., et al. (1984). "Horner-Wadsworth-Emmons reaction: Use of lithium chloride and DBU." Tetrahedron Letters, 25(21), 2183-2186. (Establishes the LiCl/DBU protocol for sensitive aldehydes).
  • Collins, P. W., et al. (1987).[10] "Synthesis and gastrointestinal pharmacology of a 3E,5Z diene analogue of misoprostol." Journal of Medicinal Chemistry, 30(1), 193-197.[10] (Context for Misoprostol side-chain chemistry).

  • Pappo, R., et al. (1978). "16-Oxygenated prostanoic acid derivatives." Canadian Patent 1040197.[3][6] (Foundational patent for Misoprostol synthesis).[6]

Sources

Safety Operating Guide

A Senior Scientist's Guide to Personal Protective Equipment for Handling Dimethyl (4S)-4-Methyl-(2-oxooctyl)phosphonate-d3

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities demands a rigorous and proactive approach to safety. The handling of specialized reagents like Dimethyl (4S)-4-Methyl-(2-oxooctyl)phosphonate-d3, a deuterated organophosphonate, requires a nuanced understanding of its potential hazards to ensure the well-being of laboratory personnel and the integrity of our research. This guide provides an in-depth, experience-driven framework for selecting and using Personal Protective Equipment (PPE), moving beyond a simple checklist to explain the critical reasoning behind each safety measure.

Hazard Assessment: The 'Why' Behind the Protocol

Understanding the inherent risks of a compound is the foundation of a robust safety plan. The hazard profile of Dimethyl (4S)-4-Methyl-(2-oxooctyl)phosphonate-d3 is twofold, stemming from its organophosphonate core and its deuterated nature.

  • Primary Hazard: Organophosphonate Toxicity: The most significant concern arises from the phosphonate group. Organophosphonates are structurally related to organophosphates, a class of compounds well-known for their ability to act as cholinesterase inhibitors.[1] Inhibition of this critical enzyme can disrupt nerve impulse transmission, and exposure can lead to a range of adverse health effects.[1] Therefore, preventing systemic exposure through inhalation, dermal contact, and ingestion is the primary goal of our PPE strategy. Studies involving agricultural workers have shown that inappropriate PPE use is a major factor in exposure to organophosphate compounds, highlighting the critical role of proper protection.[2][3]

  • Secondary Consideration: Deuteration: The "-d3" designation indicates that three hydrogen atoms have been replaced with deuterium, a stable, non-radioactive isotope.[4] This substitution is a powerful tool in pharmaceutical research, often used to alter a drug's metabolic profile through the kinetic isotope effect.[4][5] While deuterated compounds are generally considered to have a similar toxicological profile to their non-deuterated counterparts, this modification underscores the compound's intended biological activity.[4][5] The fundamental chemical reactivity remains the same, meaning the PPE recommendations for the non-deuterated analog serve as our baseline.

  • Physical Hazards: Based on data for similar, smaller phosphonates like dimethyl methylphosphonate, we must also consider potential physical hazards such as eye irritation and flammability.[6][7]

Core PPE Ensemble: A Multi-Layered Defense

All handling of Dimethyl (4S)-4-Methyl-(2-oxooctyl)phosphonate-d3 must be conducted within a certified chemical fume hood to minimize inhalation exposure.[4] The following PPE is mandatory for all personnel involved in the handling, transfer, and disposal of this compound.

Task CategoryMinimum Required PPE
Preparation & Weighing Nitrile Gloves (Double-Gloved), Chemical Splash Goggles, Full-Face Shield, Impervious Lab Coat, Chemical-Resistant Apron
Reaction & Monitoring Nitrile Gloves, Chemical Splash Goggles, Impervious Lab Coat
Work-up & Purification Nitrile Gloves (Double-Gloved), Chemical Splash Goggles, Full-Face Shield, Impervious Lab Coat
Spill Cleanup & Waste Disposal Chemical-Resistant Gloves (e.g., Neoprene or Butyl Rubber over Nitrile), Chemical Splash Goggles, Full-Face Shield, Chemical-Resistant Suit or Apron, Respiratory Protection (as needed)

Hand Protection: The First Line of Contact The primary route of exposure to many organophosphorus compounds is through dermal contact.[3]

  • Glove Selection: Standard latex gloves are not sufficient. Chemical-resistant nitrile gloves are the minimum requirement. For tasks with a higher risk of splashing, such as transfers or work-ups, double-gloving is mandated. For extended exposures or during spill cleanup, heavier-duty gloves like butyl or neoprene rubber should be used.[1][8]

  • Glove Integrity: Always inspect gloves for tears or punctures before use. Wash the outer gloves with soap and water before removal to prevent contaminating your hands.[1] Change gloves immediately if you suspect contamination and after every two hours of continuous use.

Eye and Face Protection: Shielding Sensitive Tissues Given that related phosphonates can cause serious eye irritation, robust eye and face protection is non-negotiable.[7][9][10]

  • Minimum Protection: At all times, snug-fitting, indirectly vented chemical splash goggles are required. Standard safety glasses with side shields do not provide adequate protection against splashes.[8]

  • Enhanced Protection: When pouring liquids, handling concentrations greater than 1M, or during any activity with a significant splash risk, a full-face shield must be worn over the chemical splash goggles.[1]

Body Protection: Preventing Dermal Absorption

  • Laboratory Coat: A standard cotton lab coat is insufficient. An impervious or chemical-resistant lab coat that covers the entire body from wrists to ankles is required.[8]

  • Apron: For mixing, loading, or cleaning procedures where splashes are likely, a chemical-resistant, bib-top apron should be worn over the lab coat.[1][8]

Respiratory Protection: Beyond the Fume Hood While all routine work must be done in a fume hood, certain situations may require respiratory protection.

  • Spill Response: In the event of a large spill outside of a fume hood, a respirator may be necessary. The specific type (e.g., an air-purifying respirator with organic vapor cartridges) will depend on the scale of the spill and institutional EHS guidelines.

  • Aerosol Generation: Any procedure with the potential to generate aerosols should be evaluated for the need for enhanced respiratory protection.

Operational and Disposal Plans

A safe protocol extends beyond wearing the correct gear; it includes the procedures for its use and disposal. The following workflow ensures that safety is maintained throughout the entire process.

G cluster_prep 1. Preparation Phase cluster_handling 2. Active Handling Phase cluster_cleanup 3. Post-Handling & Disposal Phase prep_area Verify Fume Hood Operation gather_ppe Gather All Required PPE prep_area->gather_ppe don_ppe Don PPE (Away from work area) Lab Coat -> Gloves -> Goggles -> Face Shield gather_ppe->don_ppe handle Perform Chemical Handling (Inside Fume Hood) don_ppe->handle Enter Work Area prep_waste Prepare Waste Containers (Label as Hazardous Organophosphorus Waste) handle->prep_waste Work Complete doff_ppe Doff PPE in Sequence Face Shield -> Apron -> Outer Gloves prep_waste->doff_ppe dispose_ppe Dispose of Contaminated PPE (Place in designated hazardous waste container) doff_ppe->dispose_ppe wash Wash Hands Thoroughly dispose_ppe->wash

Caption: Safe handling workflow for Dimethyl (4S)-4-Methyl-(2-oxooctyl)phosphonate-d3.

Step-by-Step Disposal of Contaminated PPE:

  • Segregation: All disposable PPE that has come into contact with the phosphonate is considered hazardous waste.[11][12]

  • Collection: Establish a designated, clearly labeled, and sealed hazardous waste container in the laboratory. This container should be compatible with chemical waste.[11]

  • Doffing Procedure: Remove PPE in an order that minimizes cross-contamination. Typically, the most contaminated items (outer gloves, apron) are removed first. The last item to be removed should be your inner gloves, followed immediately by thorough hand washing.

  • Final Disposal: The sealed container of contaminated PPE must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste contractor.[11][13] Never discard this waste in regular trash.

By adhering to these detailed protocols, researchers can confidently and safely utilize the unique properties of Dimethyl (4S)-4-Methyl-(2-oxooctyl)phosphonate-d3, ensuring both personal safety and the advancement of scientific discovery.

References

  • Navigating the Isotopic Landscape: A Technical Guide to the Safe Handling of Deuter
  • Selection Guide on Deuterated Solvents for NMR. (2025, February 19). Labinsights.
  • Chittrakul, P., Sapbamrer, R., & Hongsibsong, S. (2022, November 17).
  • Personal Protection for the Applicator and Worker Module.
  • Chittrakul, P., Sapbamrer, R., & Hongsibsong, S. (2022, November 16).
  • Safe Disposal of m-PEG9-phosphonic acid: A Guide for Laboratory Professionals. (2025, December). Benchchem.
  • Deuterated Compounds. (2025, May 29). Simson Pharma.
  • INSECTICIDE POISONINGS. Lecture 06.
  • Dimethyl phosphonate - Chemical & Physical Properties. Cheméo.
  • Deuterated - Solvents, Reagents & Accessories. Chromservis.
  • PPE use during pesticide application. [Diagram]. (2022).
  • Safety Data Sheet - Dimethyl Methylphosphonate. (2015, August 7). Spectrum Chemical.
  • Dimethyl methylphosphonate Properties. (2025, October 15). US EPA CompTox Chemicals Dashboard.
  • Dimethyl (4S)-4-Methyl-(2-oxooctyl)
  • DIMETHYL PHOSPHONATE CAS N°: 868-85-9. (2002, October 21). European Chemicals Bureau.
  • Dimethyl (4S)-4-Methyl-(2-oxooctyl)
  • Safety Data Sheet - Diethyl [(ethylthio)methyl]phosphonate. (2023, September 13). Sigma-Aldrich.
  • Safety data sheet - Dimethyl methylphosphon
  • Regulatory Considerations for Deuterated Products. (2025, January 31). Salamandra.
  • Chemical Waste Management for Labor
  • Standard Operating Procedures Waste Handling & Disposal.
  • Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison, Safety Department.
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center, Occupational & Clinical Research Support (OCRS).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.